Acedapsone
Description
Properties
IUPAC Name |
N-[4-(4-acetamidophenyl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTPYFGPPVFBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021295 | |
| Record name | 4,4'-Sulfonylbisacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-46-3 | |
| Record name | Acedapsone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acedapsone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acedapsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acedapsone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Sulfonylbisacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acedapsone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEDAPSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GZ72U84TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Acedapsone via Acetylation of Dapsone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of acedapsone, a long-acting prodrug of the antibacterial and antimalarial agent dapsone. The primary route of synthesis, the acetylation of dapsone, is detailed with established experimental protocols, quantitative data, and analytical characterization. This guide is intended to serve as a practical resource for professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.
Introduction
This compound, also known as diacetyldapsone, is the diacetylated derivative of dapsone. First synthesized in 1937, it functions as a prodrug, slowly metabolizing in the body to release the active dapsone molecule. This slow release mechanism allows for less frequent dosing compared to dapsone itself, which can be advantageous in the long-term treatment of conditions such as leprosy. The synthesis of this compound is a straightforward acetylation reaction, typically employing acetic anhydride to acetylate the two primary amino groups of the dapsone molecule.
Synthesis of this compound from Dapsone
The most common and efficient method for the synthesis of this compound is the direct acetylation of dapsone. This reaction involves the treatment of dapsone with an acetylating agent, most commonly acetic anhydride. The reaction can be carried out with or without a catalyst and in various solvents.
General Reaction Scheme
The overall chemical transformation is as follows:
Dapsone + 2 Acetic Anhydride → this compound + 2 Acetic Acid
Key Reagents and Their Roles
| Reagent | Role |
| Dapsone | Starting material, the molecule to be acetylated. |
| Acetic Anhydride | Acetylating agent, provides the acetyl groups. |
| Pyridine (optional) | Base catalyst, scavenges the acetic acid byproduct and activates the acetic anhydride. |
| 4-Dimethylaminopyridine (DMAP) (optional) | A more potent acylation catalyst. |
| Toluene, Acetonitrile, or other apolar solvents (optional) | Reaction medium. |
Experimental Protocols
While several variations exist, the following protocols outline common laboratory-scale procedures for the synthesis of this compound.
Protocol 1: Acetylation using Acetic Anhydride and Pyridine
This is a classic and reliable method for the N-acetylation of aromatic amines.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dapsone in a suitable volume of anhydrous pyridine.
-
To this solution, add a molar excess (at least 2.2 equivalents) of acetic anhydride dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with constant stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and acetic acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as dilute ethanol or diethyl ether, to yield pale yellow needles or leaflets.[1]
-
Dry the purified this compound in a vacuum oven.
Protocol 2: Catalytic Acetylation with Acetic Anhydride and DMAP
This method utilizes a catalytic amount of 4-dimethylaminopyridine (DMAP) for a more efficient acetylation, often at lower temperatures.
Methodology:
-
Suspend dapsone in an apolar solvent such as toluene or acetonitrile in a round-bottom flask with magnetic stirring.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the suspension.
-
Add at least 2.2 equivalents of acetic anhydride to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization as described in Protocol 1.
Data Presentation
The following table summarizes the key quantitative data for dapsone and this compound.
| Property | Dapsone | This compound |
| IUPAC Name | 4,4'-sulfonyldianiline | N-[4-(4-acetamidophenyl)sulfonylphenyl]acetamide |
| Molecular Formula | C₁₂H₁₂N₂O₂S | C₁₆H₁₆N₂O₄S |
| Molar Mass | 248.30 g/mol | 332.37 g/mol [1] |
| Melting Point | 175-177 °C | 289-292 °C[1] |
| Appearance | White to yellowish-white crystalline powder | Pale yellow needles or leaflets[1] |
| Solubility | Slightly soluble in water and ethanol | Slightly soluble in water, soluble in dilute ethanol and diethyl ether.[1] |
| Expected Yield | - | Typically > 80% (dependent on the protocol and purification) |
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound from dapsone.
Caption: Workflow for this compound Synthesis.
Logical Relationship of Components in Catalytic Acetylation
This diagram shows the interaction of the key components in the DMAP-catalyzed acetylation of dapsone.
Caption: Catalytic Cycle of Acetylation.
Analytical Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons of the two acetyl groups at around δ 2.1-2.3 ppm. The aromatic protons will appear in the aromatic region (δ 7.5-8.0 ppm) as a set of doublets, characteristic of a para-substituted benzene ring system. A singlet corresponding to the N-H protons of the amide groups would also be present, likely in the δ 10-11 ppm region.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons of the acetyl groups around δ 24-25 ppm and a signal for the carbonyl carbons around δ 168-170 ppm. The aromatic carbons will resonate in the region of δ 118-145 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching of the secondary amide |
| ~1670 | C=O stretching of the amide (Amide I band) |
| ~1590, ~1500 | C=C stretching of the aromatic rings |
| ~1320, ~1150 | S=O stretching of the sulfone group |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of this compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 332 or 333, respectively.
Conclusion
The synthesis of this compound from dapsone via acetylation is a well-established and efficient process. This guide provides the necessary technical details for its successful implementation in a laboratory setting. The presented protocols, data, and analytical information serve as a valuable resource for researchers and professionals involved in the development and study of this important pharmaceutical compound. Careful execution of the synthesis and thorough characterization of the final product are crucial for ensuring its quality and suitability for further research and development.
References
Acedapsone: A Comprehensive Pharmacology and Toxicology Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acedapsone (diacetyldapsone) is a long-acting prodrug of the sulfone antibiotic, dapsone.[1][2] This document provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its active metabolite, dapsone. It is intended to serve as a technical guide for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of publicly available data and is intended for informational purposes only.
Introduction
This compound, chemically N,N'-[sulfonylbis(p-phenylene)]bis-acetamide, is a diacetylated derivative of dapsone.[3] It was first synthesized in 1937.[2] Its primary clinical utility lies in its role as a depot formulation for the treatment and prophylaxis of leprosy, caused by Mycobacterium leprae.[1] Upon administration, this compound is slowly hydrolyzed in the body to release its active moiety, dapsone, which exerts antimicrobial and, to some extent, anti-inflammatory effects. Understanding the pharmacological and toxicological profile of this compound is therefore intrinsically linked to that of dapsone.
Pharmacology
Mechanism of Action
The antibacterial action of dapsone, the active form of this compound, is analogous to that of sulfonamides. Dapsone is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial step in the bacterial synthesis of folic acid. Folic acid is an essential precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking folic acid synthesis, dapsone inhibits bacterial replication. Mammalian cells are unaffected by this mechanism as they do not synthesize their own folic acid and instead obtain it from their diet.
dot digraph "Dapsone Mechanism of Action" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];
PABA [label="p-Aminobenzoic Acid (PABA)"]; DHP [label="Dihydropteridine\nPyrophosphate"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Dihydropteroate [label="Dihydropteroate"]; Dihydrofolate [label="Dihydrofolic Acid"]; Tetrahydrofolate [label="Tetrahydrofolic Acid"]; Nucleic_Acids [label="Purines & Pyrimidines\n(DNA & RNA Synthesis)"]; Dapsone [label="Dapsone", shape="diamond", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PABA -> DHPS; DHP -> DHPS; DHPS -> Dihydropteroate [label="Catalyzes"]; Dihydropteroate -> Dihydrofolate; Dihydrofolate -> Tetrahydrofolate; Tetrahydrofolate -> Nucleic_Acids; Dapsone -> DHPS [label="Competitively Inhibits", style="dashed", color="#EA4335"]; } caption: Dapsone's inhibition of bacterial folic acid synthesis.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the bacteriostatic or bactericidal action of its metabolite, dapsone, against susceptible microorganisms, most notably M. leprae. In addition to its antimicrobial effects, dapsone also exhibits anti-inflammatory properties, although the exact mechanism is not fully understood. It is known to inhibit the myeloperoxidase-halide-H2O2 system in neutrophils, thereby reducing the production of cytotoxic reactive oxygen species.
Pharmacokinetics
This compound is designed for intramuscular administration, providing a slow release of dapsone over an extended period.
Table 1: Pharmacokinetic Parameters of this compound and Dapsone
| Parameter | This compound (intramuscular) | Dapsone (oral) |
| Cmax | 225 mg dose: Dapsone levels peak between 22 and 35 days | 100 mg dose: 1.0-2.0 mg/L |
| Tmax | 22-35 days | 2-8 hours |
| Half-life (t1/2) | This compound: ~46 days; Dapsone (from this compound): ~43 days | 10-50 hours (average 28 hours) |
| Volume of Distribution (Vd) | - | 1.5 L/kg |
| Protein Binding | - | 70-90% |
| Metabolism | Hydrolysis to dapsone | Hepatic acetylation and N-hydroxylation (CYP2E1, CYP2C19, CYP3A4) |
| Excretion | Primarily renal (as dapsone metabolites) | Primarily renal (as metabolites) |
dot digraph "this compound Metabolism" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];
This compound [label="this compound\n(Diacetyldapsone)"]; Hydrolysis [label="Hydrolysis\n(in vivo)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dapsone [label="Dapsone\n(Active Metabolite)"]; Metabolism [label="Hepatic Metabolism\n(Acetylation & N-hydroxylation)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolites [label="Inactive Metabolites"]; Excretion [label="Renal Excretion", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"];
This compound -> Hydrolysis; Hydrolysis -> Dapsone; Dapsone -> Metabolism; Metabolism -> Metabolites; Metabolites -> Excretion; } caption: Metabolic pathway of this compound to dapsone and its excretion.
Toxicology
The toxicology of this compound is primarily attributable to dapsone. The most common adverse effects are hematologic.
Table 2: Toxicological Profile of Dapsone
| Parameter | Value | Species | Route | Reference |
| LD50 | 375 mg/kg | Mouse | Oral | |
| 1000 mg/kg | Rat | Oral | ||
| NOAEL (No-Observed-Adverse-Effect Level) | ||||
| Reproductive Toxicity (Male Fertility) | 2 mg/kg/day | Rat | Oral | |
| Reproductive Toxicity (Female Fertility) | 12 mg/kg/day | Rat | Oral | |
| Developmental Toxicity | 12 mg/kg/day | Rat | Oral | |
| 30 mg/kg/day | Rabbit | Oral |
Acute Toxicity
Acute overdose of dapsone can lead to nausea, vomiting, headache, and, more seriously, methemoglobinemia, hemolysis (particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency), and cyanosis.
Chronic Toxicity
Long-term administration of dapsone may be associated with dose-related hemolysis and methemoglobinemia. Other potential adverse effects include peripheral neuropathy, agranulocytosis, and dapsone hypersensitivity syndrome, a rare but serious idiosyncratic reaction.
Clinical Efficacy
This compound has been primarily evaluated for the treatment and prophylaxis of leprosy.
Table 3: Summary of this compound Clinical Trial Efficacy in Leprosy
| Study Design | Intervention | Outcome | Efficacy | Reference |
| Randomized Controlled Trial (Chemoprophylaxis) | 3 injections of this compound at 10-week intervals vs. placebo in household contacts of multibacillary leprosy cases. | Incidence of leprosy over 225 weeks. | 56.7% protection against leprosy. | |
| Clinical Trial (Treatment) | This compound injections five times a year in leprosy patients. | Clinical improvement and reduction in bacterial load. | Satisfactory response in the majority of patients, with a decrease in the number of M. leprae in skin smears. | |
| Controlled Trial (Treatment with Dapsone) | Dapsone (50 mg/day) + Rifampin (450 mg/day or 1200 mg/month) in lepromatous leprosy. | Clinical improvement and decrease in Bacterial Index (BI). | Moderate to marked clinical improvement in 83-88% of patients. Average decrease in BI of 0.6-0.7 over 6 months. |
Experimental Protocols
Determination of this compound and Dapsone in Plasma by HPLC
A common method for the quantification of dapsone and its metabolites in biological fluids is High-Performance Liquid Chromatography (HPLC).
dot digraph "HPLC_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="rounded"; bgcolor="#F1F3F4"; fontcolor="#202124"; Plasma_Sample [label="Plasma Sample"]; Protein_Precipitation [label="Protein Precipitation\n(e.g., with acetonitrile)"]; Centrifugation [label="Centrifugation"]; Supernatant_Collection [label="Collect Supernatant"]; Plasma_Sample -> Protein_Precipitation; Protein_Precipitation -> Centrifugation; Centrifugation -> Supernatant_Collection; }
subgraph "cluster_HPLC" { label="HPLC Analysis"; style="rounded"; bgcolor="#F1F3F4"; fontcolor="#202124"; Injection [label="Inject into HPLC"]; Separation [label="Separation on C18 Column"]; Detection [label="UV Detection\n(e.g., at 295 nm)"]; Quantification [label="Quantification using\nStandard Curve"]; Injection -> Separation; Separation -> Detection; Detection -> Quantification; }
Supernatant_Collection -> Injection; } caption: Workflow for HPLC analysis of dapsone in plasma.
A detailed protocol would involve:
-
Sample Preparation: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. The supernatant is collected for analysis.
-
Chromatographic Conditions: A C18 reverse-phase column is typically used. The mobile phase could be a mixture of methanol and water (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 295 nm is suitable for dapsone.
-
Quantification: A standard curve is generated using known concentrations of this compound and dapsone to quantify the concentrations in the plasma samples.
In Vivo Efficacy Testing: The Mouse Footpad Model
The mouse footpad model is a standard in vivo method for evaluating the efficacy of anti-leprosy drugs.
dot digraph "Mouse_Footpad_Model" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];
subgraph "cluster_Infection" { label="Infection Phase"; style="rounded"; bgcolor="#F1F3F4"; fontcolor="#202124"; Inoculation [label="Inoculate mouse footpads\nwith M. leprae"]; }
subgraph "cluster_Treatment" { label="Treatment Phase"; style="rounded"; bgcolor="#F1F3F4"; fontcolor="#202124"; Drug_Administration [label="Administer this compound/dapsone\n(or control)"]; }
subgraph "cluster_Evaluation" { label="Evaluation Phase"; style="rounded"; bgcolor="#F1F3F4"; fontcolor="#202124"; Harvesting [label="Harvest footpad tissue\nat various time points"]; AFB_Counting [label="Acid-Fast Bacilli (AFB)\ncounting"]; Efficacy_Determination [label="Determine reduction in\nbacterial load"]; Harvesting -> AFB_Counting; AFB_Counting -> Efficacy_Determination; }
Inoculation -> Drug_Administration; Drug_Administration -> Harvesting; } caption: Experimental workflow for the mouse footpad model.
The general protocol involves:
-
Inoculation: A suspension of M. leprae is injected into the hind footpads of mice.
-
Treatment: The animals are then treated with the test drug (this compound or dapsone) or a placebo.
-
Evaluation: At selected time points, the footpads are harvested, and the number of acid-fast bacilli (AFB) is counted to determine the extent of bacterial multiplication or killing.
Conclusion
This compound is a valuable long-acting formulation for the delivery of dapsone, particularly in the management of leprosy. Its pharmacological effects are mediated entirely through its active metabolite, dapsone, which acts by inhibiting bacterial folate synthesis. The toxicological profile of this compound is also that of dapsone, with hematological adverse effects being the most prominent. Further research could focus on optimizing the delivery of dapsone to minimize its toxicity while maintaining its therapeutic efficacy.
References
The In Vivo Conversion of Acedapsone to Dapsone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acedapsone (diacetyldapsone or DADDS), a long-acting prodrug, is a cornerstone in the prophylactic and therapeutic management of leprosy. Its efficacy is contingent upon its systemic conversion to the active antimicrobial agent, dapsone (DDS). This technical guide provides a comprehensive overview of the in vivo conversion of this compound to dapsone, detailing the metabolic pathway, enzymatic catalysis, and pharmacokinetic profile of the parent drug and its metabolites. This document synthesizes key quantitative data into structured tables for comparative analysis, outlines detailed experimental protocols for preclinical and clinical evaluation, and employs visualizations to elucidate the core biochemical and experimental workflows.
Introduction
This compound was developed to overcome the limitations of daily dapsone administration, offering a depot formulation that provides sustained therapeutic levels of dapsone over an extended period.[1] The conversion of this prodrug is a critical determinant of its therapeutic window and efficacy. Understanding the nuances of this in vivo process is paramount for optimizing dosing regimens, predicting drug-drug interactions, and informing the development of next-generation long-acting antimicrobial agents.
Biochemical Conversion Pathway
The in vivo transformation of this compound to dapsone is a two-step hydrolytic process, yielding monoacetyldapsone (MADDS) as an intermediate metabolite.[2]
Enzymatic Hydrolysis
The deacetylation of this compound is primarily mediated by esterases. Specifically, Arylacetamide Deacetylase (AADAC) , a microsomal serine esterase predominantly expressed in the liver and intestine, has been identified as a key enzyme in the hydrolysis of MADDS to dapsone.[3][4] While direct evidence for AADAC's role in the initial conversion of this compound to MADDS is still under investigation, its known substrate preference for arylacetamides strongly suggests its involvement in both steps of the hydrolysis.
The metabolic cascade can be visualized as follows:
References
- 1. Blood dapsone levels in leprosy patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. leprosy-information.org [leprosy-information.org]
- 3. Arylacetamide deacetylase activity towards monoacetyldapsone. Species comparison, factors that influence activity, and comparison with 2-acetylaminofluorene and p-nitrophenyl acetate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Acedapsone's Anti-Inflammatory Properties in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acedapsone (diacetyldapsone) is a long-acting prodrug of the well-established anti-inflammatory and antimicrobial agent, dapsone. Its therapeutic effects, including its anti-inflammatory properties, are primarily attributed to its slow metabolic conversion to dapsone. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound, focusing on the cellular and molecular actions of its active metabolite, dapsone, in various in vitro models. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in the field of inflammation.
Introduction: this compound as a Prodrug of Dapsone
This compound, or 4,4'-diacetyldiaminodiphenyl sulfone, serves as a repository form of dapsone, ensuring prolonged therapeutic levels of the active drug. Following administration, this compound is gradually deacetylated in the liver to monoacetyldapsone (MADDS) and subsequently to dapsone. It is the systemic presence of dapsone that confers the anti-inflammatory effects. Dapsone has been utilized for decades in the treatment of various skin conditions characterized by neutrophilic and/or eosinophilic infiltration, highlighting its significant immunomodulatory capabilities.[1] This guide will, therefore, focus on the well-documented anti-inflammatory properties of dapsone in various cellular models as the primary mechanism of action for this compound.
Core Anti-Inflammatory Mechanisms in Cellular Models
Dapsone exerts its anti-inflammatory effects through a multi-faceted approach, primarily targeting the functions of key immune cells involved in inflammatory responses, such as neutrophils, monocytes, and keratinocytes. The principal mechanisms include the inhibition of reactive oxygen species (ROS) production, suppression of myeloperoxidase (MPO) activity, reduction of pro-inflammatory cytokine and chemokine release, and interference with cellular adhesion and chemotaxis.
Effects on Neutrophil Function
Neutrophils are pivotal in the acute inflammatory response, and their over-activation can lead to significant tissue damage. Dapsone has been shown to modulate several aspects of neutrophil function:
-
Inhibition of Reactive Oxygen Species (ROS) Production: Dapsone is a potent scavenger of ROS and can inhibit their production by neutrophils.[2][3] This antioxidant property is crucial in mitigating oxidative stress and subsequent tissue damage at inflammatory sites. Dapsone has been shown to significantly decrease the oxidative burst of neutrophils at non-cytotoxic concentrations.[2][4]
-
Inhibition of Myeloperoxidase (MPO) Activity: A key mechanism of dapsone's anti-inflammatory action is the inhibition of the neutrophil enzyme myeloperoxidase (MPO). MPO catalyzes the formation of hypochlorous acid (a potent oxidant) from hydrogen peroxide and chloride ions. By inhibiting MPO, dapsone reduces the production of this cytotoxic agent.
-
Suppression of Chemotaxis and Adherence: Dapsone can inhibit the migration of neutrophils to inflammatory sites by interfering with chemotaxis and adherence processes. It has been reported to suppress integrin-mediated neutrophil adherence, a critical step for their extravasation from the bloodstream into tissues. The 50% inhibitory dose for neutrophil adherence stimulated by PMA and FMLP was found to be approximately 150 µg/mL for dapsone.
-
Modulation of Cytokine Production: Dapsone has been demonstrated to decrease the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) by neutrophils. IL-8 is a potent neutrophil chemoattractant, and its inhibition further contributes to the reduction of neutrophil infiltration.
Effects on Monocytes and Macrophages
Mononuclear cells, including monocytes and macrophages, are key players in both acute and chronic inflammation. Dapsone has been shown to modulate their function by:
-
Inhibiting Pro-inflammatory Cytokine Production: Dapsone can suppress the production of key pro-inflammatory cytokines by activated mononuclear cells. Notably, it has been shown to significantly decrease the production of Tumor Necrosis Factor-alpha (TNF-α). In one study, dapsone at a concentration of 25 µg/mL significantly decreased the production of TNF-α in LPS-activated bone marrow cells by 54%. It also dose-dependently reduces the production of IL-1β, IL-6, and IL-8 in human monocytic cell lines stimulated with P. acnes.
Effects on Keratinocytes
Keratinocytes, the primary cell type of the epidermis, can actively participate in inflammatory responses by producing cytokines. Dapsone has been shown to inhibit the release of IL-8 from cultured human keratinocytes, which is a key mediator in attracting neutrophils to the skin.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of dapsone from various in vitro studies.
Table 1: Effect of Dapsone on Cytokine and Chemokine Production
| Cell Type | Stimulus | Cytokine/Chemokine | Dapsone Concentration | % Inhibition / Effect | Reference |
| Human Neutrophils | fMLP or TNF-α/fMLP | IL-8 | 10 µg/mL and 40 µg/mL | Significant decrease | |
| Human Monocytic Cells (THP-1) | P. acnes | IL-1β, IL-6, IL-8, TNF-α | 0.4, 4, 40 µg/mL | Dose-dependent reduction | |
| LPS-activated Bone Marrow Cells | LPS | TNF-α | 25 µg/mL | 54% decrease | |
| Human Mononuclear Cells | LPS | TNF-α | Not specified | Significant decrease in mRNA and protein |
Table 2: Effect of Dapsone on Neutrophil Functions
| Neutrophil Function | Assay/Stimulus | Dapsone Concentration | Effect | Reference |
| Adherence (Integrin-mediated) | PMA or FMLP | ~150 µg/mL | IC50 | |
| ROS Production | PMA, fMLP, CaI | 10, 20, 40 µg/mL | Significant dose-dependent reduction | |
| NETosis | PMA, CaI | Not specified | Dose-dependent suppression | |
| Chemotaxis | Endotoxin-activated autologous serum | > 10⁻⁴ M | Stimulation of motility | |
| Adherence to Antibody | IgA or IgG | 0-50 µg/mL | Incremental inhibition up to 75% |
Signaling Pathways Modulated by Dapsone
Dapsone's anti-inflammatory effects are mediated through its interference with key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. While dapsone's effect on NF-κB can be complex and cell-type specific, some studies suggest an inhibitory role. For instance, in a colitis model, dapsone was shown to attenuate inflammation by downregulating Toll-like receptor 4 (TLR4) and dephosphorylating NF-κB. However, in a study with P. acnes-stimulated THP-1 cells, dapsone was observed to enhance NF-κB transcriptional activity, suggesting that its anti-inflammatory effects in that context might be independent of NF-κB inhibition.
References
- 1. leprev.ilsl.br [leprev.ilsl.br]
- 2. Dapsone Alters Phenotypical and Functional Properties of Human Neutrophils In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive insight into the anti-inflammatory properties of dapsone | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
The Discovery and Development of Acedapsone: A Technical Overview
An in-depth guide for researchers and drug development professionals on the history, mechanism, and clinical evaluation of Acedapsone.
Introduction
This compound, chemically known as N,N'-(sulfonylbis(4,1-phenylene))diacetamide, is a long-acting injectable sulfone drug that has played a significant role in the treatment and prophylaxis of leprosy. Developed as a prodrug of dapsone, this compound offered a solution to the challenges of patient compliance with daily oral medication, a critical factor in the management of a chronic disease like leprosy. This technical guide provides a comprehensive overview of the discovery, development, and scientific understanding of this compound, tailored for an audience of researchers, scientists, and drug development professionals.
Discovery and Historical Development
The journey of this compound begins with the pioneering work on sulfone compounds in the early 20th century. Dapsone (4,4'-diaminodiphenyl sulfone), the parent compound of this compound, was first synthesized in 1908, but its antibacterial properties were not recognized until the 1930s.
This compound, or diacetyldapsone, was first synthesized in 1937 by Ernest Fourneau and his team at the Pasteur Institute in Paris. Initially investigated for its potential against various bacterial infections, its most significant impact was later realized in the fight against leprosy, a chronic infectious disease caused by Mycobacterium leprae. The development of this compound was a crucial step in the evolution of leprosy treatment, moving from often painful and inconsistently effective treatments like chaulmoogra oil to more reliable chemotherapy.
The primary motivation for the development of this compound was to create a depot formulation of dapsone that would release the active drug slowly over a prolonged period, thereby ensuring sustained therapeutic levels with infrequent administration. This was a significant advantage in treating leprosy in remote areas where daily supervised treatment was impractical.
Chemical Synthesis and Properties
This compound is synthesized through the acetylation of dapsone. While the original 1937 publication by Fourneau provides the initial report, detailed modern laboratory procedures are based on this fundamental chemical transformation.
Experimental Protocol: Synthesis of this compound (General Method)
A general method for the synthesis of this compound involves the following steps:
-
Dissolution: Dapsone is dissolved in a suitable solvent, such as acetone, in a reaction flask.
-
Base Addition: A base, such as triethylamine or potassium carbonate, is added to the solution to act as a catalyst and to neutralize the acidic byproduct of the reaction.
-
Acetylation: An acetylating agent, typically chloroacetyl chloride or acetic anhydride, is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is stirred for several hours at room temperature to allow for the complete acetylation of both amino groups of the dapsone molecule.
-
Precipitation and Filtration: The reaction mixture is then poured into ice water, causing the this compound product to precipitate out of the solution. The precipitate is collected by filtration.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to slightly yellow crystalline solid.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂O₄S | |
| Molar Mass | 332.37 g/mol | |
| Melting Point | 289-292 °C | |
| Appearance | White or slightly yellow crystalline powder | |
| Solubility | Almost insoluble in water |
Mechanism of Action
This compound itself possesses minimal intrinsic antibacterial activity. Its therapeutic effect is entirely dependent on its in vivo hydrolysis to its active metabolite, dapsone. This slow conversion is the basis for its long-acting depot effect.
Dapsone acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in Mycobacterium leprae. DHPS is a crucial enzyme in the bacterial folate biosynthesis pathway, responsible for the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate. By blocking this step, dapsone prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. The inhibition of this pathway ultimately halts the replication of M. leprae.
Figure 1: Simplified diagram of the folate biosynthesis pathway in M. leprae and the inhibitory action of Dapsone.
Pharmacokinetics
The clinical utility of this compound is defined by its pharmacokinetic profile, which is characterized by slow absorption from the intramuscular injection site and gradual hydrolysis to dapsone.
Pharmacokinetic Parameters of this compound and its Metabolites
A study involving 22 lepromatous leprosy patients who received a single 225 mg intramuscular injection of this compound provided the following pharmacokinetic data:
| Parameter | This compound (DADDS) | Dapsone (DDS) | Monoacetyl Dapsone (MADDS) |
| Time to Peak Concentration (Tmax) | 22 - 35 days | 22 - 35 days | 22 - 35 days |
| Plasma Half-life (t1/2) | ~46 days | ~43 days | ~43 days |
Another study in 15 individuals receiving a 225 mg intramuscular injection of this compound observed the following plasma concentrations of dapsone:
| Time After Injection | Mean Dapsone Plasma Level (ng/mL) |
| Day 2 | Not specified |
| Day 7 | 85.36 (Peak) |
| Day 15 | 44.53 (Approx. half-life level) |
| Day 30 | Not specified |
| Day 60 | Not specified |
| Day 75 | 14.76 |
These studies demonstrate that a single injection of this compound can maintain therapeutic levels of dapsone (above the minimum inhibitory concentration for M. leprae, which is approximately 3 ng/mL) for several months.
Clinical Efficacy
This compound has been evaluated in several clinical trials for both the treatment and prophylaxis of leprosy.
Treatment of Leprosy
A long-term study in the Karimui district of Papua New Guinea, initiated in 1967, treated over 460 leprosy patients with this compound (225 mg injections five times a year). The study reported a satisfactory clinical response in the majority of patients. However, in a small number of multibacillary patients (5 out of 28), solid-staining (viable) M. leprae reappeared after several years of treatment, suggesting that monotherapy with this compound, while effective, might not be sufficient to eradicate the infection in all cases and highlighted the eventual need for multidrug therapy.
Prophylaxis of Leprosy
A randomized, placebo-controlled trial was conducted in Madras, India, to evaluate the efficacy of this compound as a prophylactic agent in household contacts of leprosy patients.
Experimental Protocol: Madras Prophylaxis Trial (Summary)
-
Study Population: 560 disease-free household child contacts of 264 multibacillary leprosy cases.
-
Intervention: 280 contacts received three injections of this compound at 10-week intervals.
-
Control: 280 contacts received placebo injections.
-
Follow-up: 225 weeks.
Results of the Madras Prophylaxis Trial
| Group | Number of Contacts | Number of New Leprosy Cases | Incidence Rate |
| This compound | 280 | 13 | 4.6% |
| Placebo | 280 | 30 | 10.7% |
The difference in incidence was statistically significant (p < 0.02), with a calculated protective efficacy of 56.7%.
Antimalarial Activity
In addition to its use in leprosy, this compound has also demonstrated activity against malaria parasites. This is due to the action of its active metabolite, dapsone, which also inhibits the folate biosynthesis pathway in Plasmodium species. While not a first-line antimalarial, its long-acting nature made it a subject of interest for prophylactic use, particularly in combination with other antimalarial drugs.
Analytical Methodology
The monitoring of this compound and its metabolites in biological fluids is crucial for pharmacokinetic and clinical studies. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.
Experimental Protocol: HPLC Analysis of this compound and Dapsone (General Method)
A typical HPLC method for the simultaneous determination of dapsone and its acetylated metabolites involves:
-
Sample Preparation: Extraction of the drugs from plasma or whole blood using a solvent like tert-butylmethyl ether under alkaline conditions. Alternatively, a simple protein precipitation step can be used for plasma and urine samples.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer is often employed.
-
Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 286 nm or 295 nm) is used to quantify the separated compounds.
Conclusion
This compound represents a significant milestone in the history of leprosy treatment. Its development as a long-acting prodrug of dapsone provided a practical and effective tool for managing the disease, particularly in resource-limited settings. While the advent of multidrug therapy (MDT) has changed the landscape of leprosy treatment, the principles of long-acting formulations and the understanding of the folate biosynthesis pathway as a drug target, both central to the story of this compound, remain highly relevant in the ongoing efforts to combat infectious diseases. The in-depth understanding of its synthesis, mechanism of action, and clinical performance continues to provide valuable insights for the development of new and improved therapeutic agents.
Acedapsone vs. Dapsone: A Deep Dive into Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the pharmacokinetic profiles of Acedapsone and its active metabolite, Dapsone. This compound, a long-acting diacetylated derivative of Dapsone, offers a distinct alternative to daily oral Dapsone administration, particularly in the long-term management of leprosy. Understanding the nuances of their absorption, distribution, metabolism, and excretion is critical for optimizing therapeutic strategies and informing future drug development.
Executive Summary
Dapsone, an established antibacterial and anti-inflammatory agent, is characterized by its rapid absorption and relatively short half-life, necessitating frequent dosing. In contrast, this compound, administered intramuscularly, acts as a depot formulation, undergoing slow hydrolysis to release Dapsone over an extended period. This results in sustained low-level concentrations of the active drug, a key feature for its use in long-term prophylactic regimens. This guide will dissect the metabolic pathways, present comparative pharmacokinetic data in easily digestible formats, and detail the experimental methodologies used to derive these insights.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of Dapsone following oral administration and the resulting Dapsone levels after intramuscular this compound injection are summarized below. These tables are compiled from various studies in healthy volunteers and patient populations to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of Oral Dapsone in Healthy Adults
| Parameter | Value | Reference |
| Dose | 100 mg (oral) | [1] |
| Time to Peak (Tmax) | 4 - 8 hours | [2] |
| Peak Concentration (Cmax) | 1.10 - 2.33 mg/L | [1] |
| Elimination Half-life (t½) | 10 - 50 hours (average 28 hours) | [2] |
| Volume of Distribution (Vd) | 1.5 L/kg | [2] |
| Oral Bioavailability | ~86 - 104% | |
| Protein Binding | 70 - 90% |
Table 2: Pharmacokinetic Parameters of Dapsone following Intramuscular this compound Administration in Patients
| Parameter | Value | Reference |
| Dose | 225 mg (intramuscular) | |
| Time to Peak (Tmax) of Dapsone | 22 - 35 days | |
| Peak Concentration (Cmax) of Dapsone | Varies by study | |
| Elimination Half-life (t½) of Dapsone | ~43 days | |
| Elimination Half-life (t½) of this compound | ~46 days |
Metabolic Pathways
This compound itself possesses minimal intrinsic activity and functions as a prodrug. Its therapeutic effects are mediated through its slow metabolic conversion to Dapsone. Dapsone is subsequently metabolized in the liver, primarily through two pathways: N-acetylation and N-hydroxylation. The N-acetylation pathway, mediated by N-acetyltransferase 2 (NAT2), leads to the formation of monoacetyldapsone (MADDS). The rate of this process is subject to genetic polymorphism, categorizing individuals as "slow" or "rapid" acetylators. The N-hydroxylation pathway, carried out by cytochrome P450 enzymes (CYP2E1, CYP2C9, and CYP3A4), produces dapsone hydroxylamine, a metabolite associated with dose-dependent hematological side effects.
Experimental Protocols
The following section details a generalized experimental protocol for a pharmacokinetic study of oral Dapsone, synthesized from common practices described in the literature.
Objective: To determine the pharmacokinetic profile of a single oral dose of Dapsone in healthy adult volunteers.
Study Design:
-
Type: Open-label, single-dose, pharmacokinetic study.
-
Subjects: Healthy adult male and female volunteers, aged 18-45 years.
-
Exclusion Criteria: History of significant medical conditions, use of concomitant medications, known allergy to sulfonamides, and abnormal baseline laboratory values.
-
Ethics: The study protocol is approved by an Institutional Review Board (IRB), and all subjects provide written informed consent.
Methodology:
-
Subject Screening: Potential participants undergo a comprehensive medical history review, physical examination, and laboratory tests (complete blood count, liver function tests, renal function tests).
-
Dosing: Following an overnight fast, subjects receive a single 100 mg oral dose of Dapsone with 240 mL of water.
-
Blood Sampling: Venous blood samples (approximately 5 mL) are collected into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Plasma Processing: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of Dapsone and its major metabolite, monoacetyldapsone (MADDS), are determined using a validated high-performance liquid chromatography (HPLC) with UV detection or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and clearance.
Conclusion
The pharmacokinetic profiles of this compound and Dapsone are markedly different, reflecting their distinct clinical applications. Dapsone, with its rapid absorption and relatively short half-life, is suitable for daily administration in the treatment of various conditions. This compound's utility lies in its role as a long-acting depot formulation, providing sustained, low-level exposure to Dapsone, which is advantageous for the long-term management and prevention of leprosy. The choice between these two agents should be guided by the specific therapeutic goal, the desired dosing frequency, and the patient's ability to adhere to treatment. A thorough understanding of their metabolism is also crucial for anticipating potential drug interactions and managing dose-related adverse effects. Future research could focus on the development of novel long-acting formulations of Dapsone with improved pharmacokinetic profiles and tolerability.
References
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Acedapsone
Introduction
Acedapsone (diacetyldapsone) is a long-acting prodrug that is slowly metabolized in the body to the active antimicrobial and anti-inflammatory agent, dapsone. It is primarily used in the treatment of leprosy and for prophylaxis against malaria. Accurate and reliable analytical methods are essential for the pharmacokinetic profiling, quality control of pharmaceutical formulations, and stability testing of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its metabolites.
This document provides detailed application notes and protocols for the HPLC analysis of this compound, including a proposed stability-indicating method. The methodologies are based on established principles for the analysis of the closely related compounds, dapsone and monoacetyldapsone, and are intended for use by researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the proposed HPLC method parameters and the expected performance characteristics based on validated methods for related compounds.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (e.g., in a ratio of 50:50, v/v), with potential pH adjustment using a buffer like ammonium acetate.[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at 286 nm or 295 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Internal Standard | Phenacetin or a structurally similar compound |
Table 2: Expected Method Validation Parameters for this compound
| Parameter | Expected Range/Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Retention Time (Approx.) | This compound is expected to elute earlier than monoacetyldapsone and dapsone due to its higher lipophilicity. |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Mobile Phase
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade acetonitrile and HPLC-grade water in the desired ratio (e.g., 50:50, v/v).
-
If a buffer is required, dissolve the appropriate amount of the buffering salt (e.g., ammonium acetate) in the aqueous phase before mixing with the organic solvent. Adjust the pH as necessary.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm filter.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent such as methanol or acetonitrile.
-
Make up the volume to the mark with the same solvent and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Protocol 2: Sample Preparation from Pharmaceutical Formulations (Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 10 mg) and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the dissolution solvent (e.g., methanol or acetonitrile) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then make up the volume to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Protocol 3: Sample Preparation from Biological Matrices (Plasma/Serum)
-
Protein Precipitation:
-
To 1 mL of plasma or serum sample in a centrifuge tube, add 2 mL of a precipitating agent such as acetonitrile or methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
The filtered supernatant can be directly injected into the HPLC system or further diluted with the mobile phase if necessary.
-
Protocol 4: Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol is designed to develop a stability-indicating method that can separate this compound from its potential degradation products.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 100°C) for a specified period. Dissolve the sample in a suitable solvent before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.
-
-
HPLC Analysis:
-
Analyze the stressed samples using the proposed HPLC method.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and any decrease in the peak area of this compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to Dapsone.
Experimental Workflow for this compound HPLC Analysis
Caption: General workflow for HPLC analysis of this compound.
Logical Relationship in Stability-Indicating Method Development
Caption: Logic for stability-indicating method development.
References
Application Note: Quantification of Acedapsone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a proposed gas chromatography-mass spectrometry (GC-MS) method for the quantification of Acedapsone. This compound, the diacetylated prodrug of the antibacterial and antimalarial agent dapsone, requires a robust analytical method for its determination in pharmaceutical and research settings. Due to the limited availability of direct GC methods for this compound, this protocol is based on established analytical principles for aromatic amines and related pharmaceutical compounds. The proposed method involves a derivatization step to enhance the volatility and thermal stability of this compound, ensuring accurate and reproducible quantification. This document provides a comprehensive experimental protocol, including sample preparation, derivatization, and GC-MS parameters, along with recommendations for method validation.
Introduction
This compound (N,N'-(sulfonyldi-4,1-phenylene)diacetamide) is a long-acting sulfone that is metabolized in the body to its active form, dapsone. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. While high-performance liquid chromatography (HPLC) methods are more commonly reported for dapsone and its metabolites, gas chromatography offers high resolution and, when coupled with mass spectrometry, provides excellent selectivity and sensitivity.
A key challenge in the GC analysis of molecules like this compound is their potential for thermal degradation in the high-temperature environment of the GC inlet and column. This compound possesses two amide functional groups which can affect its volatility and chromatographic behavior. Chemical derivatization is a common strategy to improve the GC analysis of such compounds by converting polar functional groups into less polar, more volatile, and more thermally stable derivatives[1][2]. This application note outlines a proposed GC-MS method for this compound quantification, incorporating a silylation derivatization step.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Diphenyl sulfone or a deuterated analog of this compound)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Methanol (HPLC grade)
-
Purified water
-
Nitrogen gas, high purity
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard and dissolve in 10 mL of methanol.
2.2. Calibration Standards and Quality Control Samples
Prepare a series of calibration standards and quality control (QC) samples by spiking appropriate volumes of the this compound stock solution into a suitable matrix (e.g., blank plasma extract or a solvent mixture). Add a constant amount of the internal standard to each calibration standard and QC sample.
2.3. Sample Extraction (from a biological matrix, e.g., plasma)
-
To 1 mL of plasma sample, add the internal standard.
-
Perform a liquid-liquid extraction with 5 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for the derivatization step.
Derivatization Procedure
-
To the dried residue from the sample extraction or a known amount of standard, add 50 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
The derivatization reaction involves the silylation of the amide protons of this compound, increasing its volatility and thermal stability.
GC-MS Operating Conditions
The following GC-MS parameters are proposed as a starting point and should be optimized for the specific instrument used.
| Parameter | Proposed Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C (Initial studies on the thermal stability of derivatized this compound are recommended to optimize this temperature)[3] |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes. |
| Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification. A full scan mode (m/z 50-500) should be used initially to identify characteristic ions. |
Proposed SIM Ions for Quantification and Confirmation:
| Compound | Quantification Ion (m/z) | Confirmation Ion(s) (m/z) |
| Derivatized this compound | To be determined | To be determined |
| Derivatized Internal Std. | To be determined | To be determined |
Note: The specific m/z values for the derivatized this compound and internal standard need to be determined by analyzing the full scan mass spectrum of the derivatized standards.
Data Presentation
The quantitative data obtained from the validation of this method should be summarized in the following tables for clarity and easy comparison.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | e.g., 0.1 - 10 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | e.g., 0.3 | < 15% | < 15% | 85 - 115% |
| Medium | e.g., 2.5 | < 15% | < 15% | 85 - 115% |
| High | e.g., 8.0 | < 15% | < 15% | 85 - 115% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | To be determined | To be determined |
Method Validation
This proposed method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Precision and Accuracy: The closeness of agreement between replicate measurements and the true value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the sample extraction procedure.
-
Stability: The stability of the analyte in the biological matrix and the stability of the prepared samples under different storage conditions.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification by GC-MS.
Logical Relationship of Method Development
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Acedapsone Against Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedapsone (4,4'-diacetyldiaminodiphenyl sulfone, DADDS) is a long-acting repository prodrug of dapsone, a sulfone antibiotic with established efficacy against Mycobacterium leprae, the causative agent of leprosy. Upon administration, this compound is slowly hydrolyzed to its active metabolite, dapsone (4,4'-diaminodiphenyl sulfone, DDS). Therefore, the in vitro susceptibility of mycobacteria to this compound is determined by testing the activity of dapsone. Dapsone exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids.
These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of dapsone against various mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). The provided methodologies, data presentation, and visualizations are intended to guide researchers in the standardized assessment of dapsone's antimycobacterial activity.
Data Presentation: In Vitro Susceptibility of Mycobacteria to Dapsone
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of dapsone against various mycobacterial species. It is important to note that testing methodologies can vary between studies, which may influence the resulting MIC values.
| Mycobacterial Species | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycobacterium leprae | In vivo (Mouse Footpad) | 0.0015 - 0.004 | - | - | [1][2] |
| Mycobacterium tuberculosis | Radiometric (BACTEC) | 50 - 250 | - | >32 | [3][4] |
| Mycobacterium avium complex | Radiometric (BACTEC) | 2 - 100 | - | 8 | [3] |
| Mycobacterium avium complex | Broth Microdilution | 16 - >64 | - | - | |
| Mycobacterium kansasii | Agar Disc Elution | - | - | 8 | |
| Mycobacterium fortuitum | Agar Disc Elution | - | - | >32 | |
| Unclassified environmental mycobacteria | Löwenstein-Jensen | 0.03 - 0.1 | - | - |
Note: The MIC for M. leprae is typically determined in vivo due to its inability to be cultured in vitro.
Experimental Protocols
Two standard methods for determining the MIC of antimicrobial agents against mycobacteria are the broth microdilution method and the agar proportion method. As this compound is inactive in its native form, dapsone should be used for in vitro testing.
Preparation of Dapsone Stock Solution
-
Solvent Selection : Dapsone is soluble in methanol and ethanol. A common solvent system is a mixture of methanol and water (e.g., 60:40 v/v). For cell-based assays, dissolving in dimethyl sulfoxide (DMSO) is also a standard practice. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid toxicity to the mycobacteria.
-
Stock Solution Preparation :
-
Accurately weigh a known amount of dapsone powder (e.g., 10 mg).
-
Dissolve the powder in a minimal amount of the chosen solvent (e.g., 1 mL of methanol).
-
Bring the final volume to the desired concentration (e.g., 10 mL with sterile distilled water for a 1 mg/mL stock solution).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
-
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid medium and is widely used for testing various mycobacteria. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for this method.
Materials:
-
Mycobacterial isolate to be tested
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well U-bottom microtiter plates
-
Dapsone stock solution
-
Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80
-
McFarland turbidity standards (0.5)
-
Incubator at 35-37°C (with 5-10% CO₂ if required for the specific strain)
Procedure:
-
Inoculum Preparation :
-
From a fresh culture of the mycobacterial isolate on solid medium, transfer colonies to a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex thoroughly to create a homogenous suspension and break up clumps.
-
Allow larger particles to settle for 30-60 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Plate Preparation :
-
Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the dapsone stock solution at twice the highest desired final concentration to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions. This will leave 100 µL in each well with serially diluted dapsone.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation :
-
Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final desired values.
-
-
Incubation :
-
Seal the plate with an adhesive plate sealer to prevent evaporation.
-
Incubate the plate at 35-37°C. Incubation times will vary depending on the growth rate of the mycobacterial species (e.g., 7-21 days for M. tuberculosis, 3-7 days for rapidly growing mycobacteria).
-
-
Reading the MIC :
-
The MIC is defined as the lowest concentration of dapsone that completely inhibits visible growth of the mycobacteria. Growth in the wells can be assessed visually or by using a colorimetric indicator such as resazurin.
-
Protocol 2: Agar Proportion Method
The agar proportion method is considered the gold standard for M. tuberculosis susceptibility testing and compares the number of colonies growing on drug-containing medium to the number on drug-free medium.
Materials:
-
Mycobacterial isolate to be tested
-
Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC
-
Dapsone stock solution
-
Sterile saline or PBS with 0.05% Tween 80
-
McFarland turbidity standards (1.0)
-
Petri dishes (quadrant plates are often used)
Procedure:
-
Media Preparation :
-
Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C.
-
For the drug-containing plates, add the appropriate volume of dapsone stock solution to achieve the desired final concentrations. Prepare a drug-free control plate as well.
-
Dispense the agar into Petri dishes and allow them to solidify.
-
-
Inoculum Preparation :
-
Prepare a bacterial suspension adjusted to a 1.0 McFarland standard as described in the broth microdilution protocol.
-
Prepare two dilutions of this suspension: a 10⁻² and a 10⁻⁴ dilution in sterile saline.
-
-
Inoculation :
-
Inoculate the drug-free control plates with 100 µL of both the 10⁻² and 10⁻⁴ dilutions.
-
Inoculate the dapsone-containing plates with 100 µL of the 10⁻² dilution.
-
Spread the inoculum evenly over the agar surface.
-
-
Incubation :
-
Allow the plates to dry, then seal them in CO₂-permeable bags.
-
Incubate at 35-37°C with 5-10% CO₂ for 3-4 weeks, or until sufficient growth is observed on the control plates.
-
-
Reading and Interpretation :
-
Count the number of colonies on both the drug-free and drug-containing plates. The 10⁻⁴ dilution on the control plate should yield between 50 and 200 colonies.
-
The proportion of resistant bacteria is calculated as: (Number of colonies on drug-containing medium / Number of colonies on drug-free medium [from the 10⁻² dilution]) x 100%
-
An isolate is considered resistant if the proportion of growth on the drug-containing medium is ≥1% of the growth on the drug-free control.
-
Visualizations
Mechanism of Action of Dapsone in Mycobacteria
Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme encoded by the folP1 gene in mycobacteria. This enzyme is a key component of the folate synthesis pathway. By blocking DHPS, dapsone prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, thymidine, and certain amino acids. Resistance to dapsone is often associated with mutations in the folP1 gene, which reduce the binding affinity of the drug to the enzyme.
Caption: Mechanism of action of dapsone in the mycobacterial folate synthesis pathway.
Experimental Workflow for Broth Microdilution MIC Testing
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of dapsone using the broth microdilution method.
Caption: Workflow for dapsone susceptibility testing using the broth microdilution method.
References
- 1. scilit.com [scilit.com]
- 2. Minimal Inhibitory Concentration of Dapsone for Mycobacterium leprae in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Activity of subinhibitory concentrations of dapsone alone and in combination with cell-wall inhibitors against Mycobacterium avium complex organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Acedapsone in Controlled Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedapsone, a long-acting prodrug of the antibacterial and anti-inflammatory agent dapsone, presents a compelling candidate for incorporation into controlled drug delivery systems.[1][2] Its inherent sustained-release properties, stemming from its slow metabolic conversion to dapsone, can be further augmented by advanced formulation strategies.[1] This document provides detailed application notes and protocols for the formulation of this compound into various controlled drug delivery platforms. Given the limited publicly available data on this compound-specific formulations, the following protocols and data are based on its active metabolite, dapsone, which serves as a relevant proxy for formulation development and characterization. The therapeutic actions of this compound are mediated through dapsone, which primarily acts by inhibiting the folic acid synthesis pathway in susceptible bacteria, such as Mycobacterium leprae, and by exerting anti-inflammatory effects through the modulation of neutrophil activity.[3][4]
Data Presentation: this compound/Dapsone Formulations
The following tables summarize quantitative data from various studies on dapsone-loaded controlled drug delivery systems. This data can serve as a benchmark for the development and optimization of this compound formulations.
Table 1: Nanoparticle and Nanoemulsion Formulations
| Formulation Type | Core Components | Average Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | Gelucire, Precirol | 168.5 | 0.335 | -16.8 | 95.64 | 20 | |
| Nanoemulsion | Isopropyl myristate, N-methyl-pyrrolidone | ~382.3 | 0.230 | -21.8 | - | - | |
| Polymeric Nanocapsules | Poly(ε-caprolactone), Rice bran oil | ~200 | - | - | - | - | |
| Nanocrystals | Dapsone, Span 80 | 149 | - | - | - | - |
Table 2: Liposomal and Micellar Formulations
| Formulation Type | Core Components | Average Vesicle/Micelle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Multilamellar Vesicles (MLV) Liposomes | Soya lecithin, Cholesterol | - | - | - | 33.44 | - | |
| Invasomes | Phosphatidylcholine, Ethanol, Terpenes | - | - | - | - | - | |
| Mixed Polymeric Micelles | Pluronics F-68 and F-127 | 400-500 | - | - | - | - |
Experimental Protocols
This section details the methodologies for the preparation and characterization of various dapsone-loaded controlled drug delivery systems. These protocols can be adapted for the formulation of this compound.
Protocol 1: Preparation of Dapsone-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the microemulsion technique.
Materials:
-
Dapsone
-
Solid Lipid (e.g., Gelucire, Precirol ATO 5)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 20)
-
Distilled water
Procedure:
-
Melt the solid lipid(s) at a temperature approximately 5-10°C above their melting point.
-
Dissolve the desired amount of dapsone in the molten lipid phase with continuous stirring.
-
In a separate beaker, prepare the aqueous phase by dissolving the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Add the aqueous phase to the lipid phase dropwise under high-speed homogenization to form a hot oil-in-water (o/w) pre-emulsion.
-
Disperse the hot pre-emulsion into cold water (2-4°C) under continuous stirring. The volume ratio of the microemulsion to cold water should be around 1:30.
-
The rapid cooling of the nanoemulsion causes the lipid to precipitate, leading to the formation of SLNs.
-
The resulting SLN dispersion can be further purified by centrifugation or dialysis to remove any unentrapped drug.
-
For long-term storage, the SLN dispersion can be lyophilized.
Protocol 2: Preparation of Dapsone-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs).
Materials:
-
Dapsone
-
Phospholipid (e.g., Soya lecithin, Phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Dissolve the phospholipid, cholesterol, and dapsone in a suitable organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid phase transition temperature. This process will cause the lipid film to swell and form MLVs.
-
To obtain smaller, more uniform liposomes, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
-
Separate the unencapsulated drug from the liposomal suspension by ultracentrifugation or gel filtration.
Protocol 3: Preparation of Dapsone-Loaded Polymeric Microspheres
This protocol outlines the oil-in-water (o/w) solvent evaporation method for preparing PLGA microspheres.
Materials:
-
Dapsone
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Aqueous solution of a surfactant (e.g., Polyvinyl alcohol - PVA)
Procedure:
-
Dissolve the PLGA and dapsone in the organic solvent to form the oil phase.
-
Disperse the oil phase in the aqueous surfactant solution under high-speed homogenization to form an o/w emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
As the solvent evaporates, the PLGA precipitates, forming solid microspheres encapsulating the drug.
-
Collect the microspheres by centrifugation, wash them with distilled water to remove the surfactant and any unencapsulated drug, and then lyophilize for storage.
Protocol 4: Characterization of Formulations
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the formulation with an appropriate medium (e.g., distilled water) and place it in a cuvette for analysis. The instrument measures the fluctuations in scattered light intensity to determine the particle size distribution and PDI. The zeta potential is measured by applying an electric field and measuring the particle velocity.
2. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated ("free") drug from the formulation by ultracentrifugation or dialysis.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Disrupt the nanoparticles/liposomes/microspheres using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.
-
Quantify the total amount of drug in the formulation.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Amount of entrapped drug / Total weight of nanoparticles/liposomes/microspheres] x 100
-
-
3. In Vitro Drug Release Studies:
-
Method: Dialysis bag method or Franz diffusion cell.
-
Procedure (Dialysis Bag):
-
Place a known amount of the drug-loaded formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Mandatory Visualizations
Signaling Pathway of Dapsone
The therapeutic effect of this compound is mediated by its active metabolite, dapsone. The primary antibacterial mechanism of dapsone involves the inhibition of folic acid synthesis in Mycobacterium leprae. Its anti-inflammatory effects are attributed to the inhibition of the myeloperoxidase-H2O2-halide system in neutrophils.
Caption: Mechanism of action of Dapsone.
Experimental Workflow: SLN Preparation and Characterization
The following diagram illustrates a typical workflow for the preparation and characterization of solid lipid nanoparticles.
Caption: Workflow for SLN preparation and characterization.
Logical Relationship: Prodrug to Active Metabolite
This diagram illustrates the logical relationship between this compound and its active form, dapsone, which is responsible for the therapeutic effects.
Caption: this compound as a prodrug of Dapsone.
References
Application Notes and Protocols for Studying Acedapsone Efficacy in Leprosy Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and detailed protocols for evaluating the efficacy of Acedapsone against Mycobacterium leprae, the causative agent of leprosy. The primary models discussed are the mouse footpad model and the nine-banded armadillo, which have been instrumental in preclinical drug development for leprosy.
Introduction to Animal Models in Leprosy Research
Due to the inability to culture M. leprae in vitro, animal models are indispensable for studying its pathogenesis and for the preclinical evaluation of antimicrobial agents.[1][2] this compound (4,4'-diacetyldiaminodiphenyl sulfone, DADDS), a long-acting repository form of dapsone (DDS), has been studied for both treatment and prophylaxis of leprosy. Its efficacy is attributed to the slow release and hydrolysis to the active parent drug, dapsone. Animal models allow for the controlled assessment of its bactericidal and bacteriostatic activity against M. leprae.
The most widely used and well-established model is the mouse footpad model , which supports limited, localized multiplication of M. leprae.[1][2][3] For systemic and lepromatous disease studies, the nine-banded armadillo (Dasypus novemcinctus) is the model of choice, as it is one of the few other natural hosts of M. leprae and develops a disseminated form of the disease that mimics human lepromatous leprosy.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of animal models in studying dapsone, the active metabolite of this compound.
Table 1: Dapsone (DDS) Efficacy and Resistance Testing in the Mouse Footpad Model
| Parameter | Concentration / Value | Animal Model | Notes |
| Minimal Inhibitory Concentration (MIC) | ~3 ng/mL (plasma level) | Mouse | This plasma level corresponds to dietary administration and inhibits M. leprae multiplication. |
| Low-Level Resistance Testing | 0.0001% in diet | Mouse | Strains resistant to this level are considered to have low-level resistance. |
| Intermediate-Level Resistance Testing | 0.001% in diet | Mouse | Corresponds to a higher level of resistance. |
| High-Level Resistance Testing | 0.01% in diet | Mouse | Strains growing at this concentration are considered highly resistant. |
Table 2: Pharmacokinetic Parameters of this compound and Dapsone
| Parameter | Value | Species | Notes |
| This compound (DADDS) Half-life (T1/2) | ~46 days | Human | Following a single 225 mg intramuscular injection. |
| Dapsone (DDS) Half-life (T1/2) | ~43 days | Human | After a single injection of this compound. |
| Peak Plasma Levels (DDS from this compound) | Occur between 22 and 35 days | Human | Following a single 225 mg intramuscular injection. |
| Minimum Protective DDS Level | >3 ng/mL | Human / Mouse | Plasma levels of DDS should be maintained above the MIC for M. leprae. |
Experimental Protocols
Protocol 1: General Mouse Footpad Inoculation for M. leprae
This protocol describes the standard procedure for infecting mice with M. leprae via the footpad.
Materials:
-
M. leprae suspension (typically derived from an infected animal source, like nude mouse or armadillo tissue)
-
Swiss Albino or BALB/c mice (for limited infection) or Athymic Nude Mice (for progressive infection)
-
1 mL syringe with a 26G hypodermic needle
-
Mouse restraint tube
-
70% ethanol or spirit swabs
Procedure:
-
Prepare a standardized suspension of M. leprae in a suitable medium (e.g., saline with 0.05% bovine serum albumin) to a concentration of approximately 1 x 10^4 bacilli/0.03 mL.
-
Anesthetize the mouse or place it in a restraint tube, isolating one hind foot.
-
Clean the plantar surface of the foot with a 70% ethanol swab.
-
Inject 0.03 mL of the bacterial suspension subcutaneously into the center of the hind footpad. A small bleb should form at the injection site.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
The infection is typically allowed to establish for 60-90 days before starting drug treatment.
Protocol 2: this compound Efficacy Testing in the Mouse Model
This protocol outlines the procedure for evaluating the efficacy of this compound. Since this compound is a long-acting injectable, it is administered intramuscularly rather than in the diet.
Materials:
-
M. leprae-infected mice (from Protocol 1)
-
This compound injectable suspension
-
Control vehicle (e.g., castor oil and benzyl benzoate suspension)
-
Syringes for intramuscular injection
Procedure:
-
Following the establishment of infection, divide the mice into experimental and control groups.
-
Administer a single intramuscular injection of this compound (e.g., 225 mg/kg, dose may need optimization for mice) to the experimental group.
-
Administer an equivalent volume of the control vehicle to the control group.
-
At specified time points (e.g., 3, 6, and 9 months post-treatment), sacrifice a subset of mice from each group.
-
Harvest the footpad tissue for bacillary enumeration (as described in Protocol 3).
-
Efficacy is determined by comparing the number of viable acid-fast bacilli (AFB) in the treated group to the control group. A significant reduction or absence of multiplication in the treated group indicates drug efficacy.
Protocol 3: Enumeration of M. leprae from Mouse Footpad Tissue
This protocol details the process of harvesting and counting bacilli to assess bacterial load.
Materials:
-
Harvested mouse footpad tissue
-
Sterile scissors, forceps, and scalpel
-
Potter-Elvehjem tissue grinder
-
Microscope slides
-
Ziehl-Neelsen or Fite-Faracq staining reagents
-
Light microscope with an oil immersion lens
Procedure:
-
Excise the plantar tissue from the harvested footpad.
-
Mince the tissue thoroughly with sterile scissors.
-
Homogenize the minced tissue in a tissue grinder to create a fine paste.
-
Prepare a defined suspension of the homogenate.
-
Create a smear of the suspension on a microscope slide, air dry, and heat fix.
-
Perform an acid-fast staining procedure (Ziehl-Neelsen or Fite-Faracq).
-
Count the number of acid-fast bacilli (AFB) under oil immersion. The number of bacilli per footpad is then calculated based on the dilution and volume of the homogenate.
-
Alternatively, quantitative real-time PCR (qPCR) targeting the M. leprae-specific RLEP repeat sequence can be used for a more rapid and sensitive enumeration of bacilli.
Protocol 4: Drug Susceptibility Testing using Dapsone-Medicated Chow
This protocol is used to determine the susceptibility of an M. leprae strain to dapsone, the active form of this compound. This is crucial for identifying potential drug resistance.
Materials:
-
M. leprae-infected mice
-
Standard mouse chow
-
Dapsone powder
-
Control (drug-free) mouse chow
Procedure:
-
Prepare medicated mouse chow by incorporating dapsone at various concentrations (e.g., 0.0001%, 0.001%, and 0.01% w/w).
-
Divide infected mice into groups, with each group receiving a different concentration of dapsone-medicated chow. A control group receives drug-free chow.
-
Provide the respective diets to the mice for the duration of the experiment (typically 6-8 months).
-
At the end of the treatment period, harvest the footpads and enumerate the bacilli as described in Protocol 3.
-
Multiplication of M. leprae in the presence of a specific dapsone concentration indicates resistance at that level. No multiplication compared to the initial inoculum indicates susceptibility.
Visualizations
Caption: Workflow for this compound efficacy testing in the mouse footpad model.
Caption: Workflow for Dapsone susceptibility testing in the mouse footpad model.
References
Application Notes and Protocols for Acedapsone Encapsulation in Polymeric Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of acedapsone in polymeric nanoparticles. This compound, a long-acting prodrug of dapsone, is primarily used in the treatment of leprosy.[1][2] Encapsulation within polymeric nanoparticles offers a promising strategy to enhance its therapeutic efficacy by providing controlled and sustained release, thereby improving patient compliance and potentially reducing side effects.
Introduction to this compound
This compound (N,N'-diacetyldapsone) is a derivative of dapsone where both amino groups have been acetylated.[3] It is slowly metabolized in the body to release dapsone, its active form, maintaining low but effective blood levels for an extended period.[3][4] This property makes it particularly suitable for depot injections in the management of leprosy. The encapsulation of this compound into polymeric nanoparticles can further prolong its release profile and improve its pharmacokinetic properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the design and development of suitable nanoparticle formulations.
| Property | Value | Reference |
| IUPAC Name | N-[4-(4-acetamidophenyl)sulfonylphenyl]acetamide | |
| Molecular Formula | C16H16N2O4S | |
| Molar Mass | 332.37 g·mol−1 | |
| Monoisotopic Mass | 332.08307817 Da | |
| Melting Point | 290 °C (554 °F) | |
| Solubility | Slightly soluble in water | |
| Appearance | Pale yellow needles or leaflets |
Application Notes
The encapsulation of this compound within polymeric nanoparticles is a promising approach for enhancing its therapeutic potential. Polymeric nanoparticles are colloidal systems with sizes ranging from 1 to 1000 nm, which can entrap or encapsulate therapeutic agents.
Rationale for Encapsulation:
-
Sustained and Controlled Release: Polymeric nanoparticles can be engineered to release the encapsulated this compound in a controlled manner over an extended period, further prolonging the dosing interval compared to conventional formulations.
-
Improved Bioavailability: For potential oral formulations, nanoparticles can protect the drug from degradation in the gastrointestinal tract and enhance its absorption.
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific cells or tissues, potentially increasing the drug's efficacy and reducing systemic side effects.
-
Reduced Dosing Frequency: A longer duration of action can lead to improved patient adherence to treatment regimens, which is particularly important in the management of chronic diseases like leprosy.
Potential Applications:
-
Leprosy: The primary application is in the long-term management of leprosy, where sustained low levels of dapsone are required to suppress Mycobacterium leprae.
-
Other Infectious Diseases: Given dapsone's antimicrobial and antimalarial activity, this compound nanoparticles could be explored for other infectious conditions.
-
Anti-inflammatory Therapy: Dapsone possesses anti-inflammatory properties, and a sustained-release formulation could be beneficial in chronic inflammatory conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the fabrication and characterization of this compound-loaded polymeric nanoparticles. These are generalized methods and may require optimization based on the specific polymer and desired nanoparticle characteristics.
Protocol 1: Fabrication of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
This protocol describes the nanoprecipitation method, also known as solvent displacement, which is suitable for encapsulating hydrophobic drugs like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25)
-
Acetone (or other suitable water-miscible organic solvent)
-
Poloxamer 188 (or other suitable surfactant/stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal volume of acetone (e.g., 5 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aqueous Phase Preparation:
-
Dissolve a suitable amount of Poloxamer 188 (e.g., 1% w/v) in deionized water (e.g., 50 mL).
-
Stir the solution on a magnetic stirrer at a constant speed (e.g., 600 rpm).
-
-
Nanoparticle Formation:
-
Slowly add the organic phase dropwise into the aqueous phase under continuous stirring. A syringe pump can be used for a controlled addition rate (e.g., 0.5 mL/min).
-
The nanoparticles will form instantaneously upon the diffusion of the organic solvent into the aqueous phase, resulting in a milky-white suspension.
-
-
Solvent Evaporation:
-
Continue stirring the suspension at room temperature for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent.
-
-
Nanoparticle Collection:
-
The resulting nanoparticle suspension can be used directly or purified and concentrated by ultracentrifugation followed by resuspension in deionized water.
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of the nanoparticles in suspension. Zeta potential measurement indicates the surface charge and stability of the nanoparticle suspension.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or similar instrument.
-
Record the average particle size (Z-average), PDI, and zeta potential.
-
2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: The amount of this compound encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous medium containing the free drug and quantifying the drug in both fractions or by disrupting the nanoparticles and quantifying the total encapsulated drug. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for the quantification of this compound.
-
Procedure:
-
Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension using an ultracentrifuge or a centrifugal filter device (e.g., Amicon® Ultra) to separate the nanoparticles from the supernatant containing the unencapsulated drug.
-
Quantification of Free Drug: Analyze the supernatant directly by HPLC to determine the concentration of free this compound.
-
Quantification of Total Drug: To determine the total amount of drug (encapsulated + free), disrupt a known volume of the original nanoparticle suspension by adding a suitable solvent (e.g., acetonitrile) to dissolve the nanoparticles and release the encapsulated drug. Analyze this solution by HPLC.
-
HPLC Method (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and 1.5% acetic acid (25:75 v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 230 nm.
-
A standard calibration curve of this compound should be prepared.
-
-
Calculations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
2.3 In Vitro Drug Release Study
-
Principle: The release of this compound from the nanoparticles is monitored over time in a suitable release medium. The dialysis bag method is commonly used for this purpose.
-
Procedure:
-
Place a known amount of this compound-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag with a suitable molecular weight cut-off (e.g., 10-14 kDa).
-
Submerge the dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using HPLC as described above.
-
Plot the cumulative percentage of drug released versus time.
-
Data Presentation
The following table presents hypothetical but expected characterization data for this compound-loaded PLGA nanoparticles prepared using the protocols described above.
| Parameter | Expected Value |
| Particle Size (Z-average) | 150 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -15 to -30 mV |
| Encapsulation Efficiency (EE) | > 70% |
| Drug Loading (DL) | 1 - 5% |
| In Vitro Release | Biphasic release with an initial burst followed by sustained release over several days |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fabrication and characterization of this compound-loaded polymeric nanoparticles.
Dapsone Anti-inflammatory Signaling Pathway
This compound acts as a prodrug for dapsone. The anti-inflammatory mechanism of dapsone involves the inhibition of neutrophil adherence, which is associated with the suppression of chemoattractant-induced signal transduction.
Caption: Dapsone's inhibitory effect on the neutrophil chemoattractant signaling pathway.
Conclusion and Future Perspectives
The encapsulation of this compound in polymeric nanoparticles presents a viable strategy for developing long-acting formulations for leprosy and potentially other diseases. The provided protocols offer a starting point for the development and characterization of such advanced drug delivery systems. Future research should focus on optimizing formulation parameters to achieve desired release kinetics, conducting in vivo studies to evaluate the pharmacokinetic profile and therapeutic efficacy, and exploring surface modifications for targeted delivery. The development of a stable, effective, and long-acting this compound nanoparticle formulation could significantly improve the management of leprosy and other chronic conditions.
References
Application Notes and Protocols for Acedapsone in In Vitro Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedapsone (diacetyldapsone) is a long-acting prodrug that is metabolized in vivo to its active form, dapsone.[1][2][3][4][5] Dapsone exhibits both antimicrobial and anti-inflammatory properties. While direct in vitro studies on this compound are limited due to its nature as a prodrug, extensive research has been conducted on the anti-inflammatory effects of its active metabolite, dapsone. These application notes and protocols, therefore, focus on the in vitro use of dapsone to assess anti-inflammatory activity, which is representative of the biological effects of this compound following its metabolic conversion.
The primary mechanisms of dapsone's anti-inflammatory action include the inhibition of neutrophil migration and function, modulation of cytokine production, and interference with pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways. These notes provide detailed protocols for inducing an inflammatory response in vitro and for quantifying the inhibitory effects of dapsone on key inflammatory mediators.
Data Presentation: Quantitative Effects of Dapsone on Inflammatory Markers
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of dapsone from various studies. These data can be used as a reference for expected outcomes when testing dapsone or its derivatives in similar assays.
Table 1: Dapsone Inhibition of Pro-inflammatory Cytokine Production
| Cell Type | Inflammatory Stimulus | Cytokine Measured | Dapsone Concentration | % Inhibition / Effect | Reference |
| Bone Marrow Cells | LPS (1 µg/mL) | TNF-α | 25 µg/mL | 54% decrease | |
| Human Leukemia Monocyte Cell Line (THP-1) | P. acnes (20:1 ratio) | IL-1β | 0.4, 4, 40 µg/mL | Dose-dependent reduction | |
| Human Leukemia Monocyte Cell Line (THP-1) | P. acnes (20:1 ratio) | IL-8 | 40 µg/mL | Significant reduction | |
| Human Leukemia Monocyte Cell Line (THP-1) | P. acnes (20:1 ratio) | TNF-α | 0.4, 4, 40 µg/mL | Dose-dependent reduction | |
| Human Leukemia Monocyte Cell Line (THP-1) | P. acnes (20:1 ratio) | IL-6 | 0.4, 4, 40 µg/mL | Dose-dependent reduction | |
| Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α mRNA | Dose-dependent | Suppression | |
| Human Neutrophils | fMLP or TNF-α/fMLP | IL-8 | 10 and 40 µg/mL | Dose-dependent reduction |
Table 2: IC50 Values of Dapsone for Inhibition of 5-Lipoxygenase (5-LOX) Products
| System | 5-LOX Product | IC50 (µM) | Reference |
| Intact Human Polymorphonuclear Leukocytes (PMNs) | Leukotriene B4 (LTB4) | 15 | |
| Intact Human Polymorphonuclear Leukocytes (PMNs) | 5-Hydroxyeicosatetraenoic acid (5-HETE) | 9 | |
| Intact Human Polymorphonuclear Leukocytes (PMNs) | ω-OH-LTB4 | 11 |
Experimental Protocols
Protocol 1: In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in Monocytes/Macrophages
This protocol describes the induction of an inflammatory response in a human monocyte cell line, such as THP-1, using LPS and the subsequent assessment of the anti-inflammatory effects of dapsone.
Materials:
-
Human monocyte cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) from E. coli
-
Dapsone
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 50-100 ng/mL PMA for 24-48 hours. After differentiation, wash the cells with PBS to remove PMA.
-
-
Dapsone Treatment:
-
Prepare stock solutions of dapsone in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the cell culture medium. Ensure the final solvent concentration does not exceed 0.1% and include a vehicle control.
-
Add varying concentrations of dapsone (e.g., 0.1, 1, 10, 25, 50 µg/mL) to the cells and incubate for 1-2 hours prior to LPS stimulation.
-
-
LPS Stimulation:
-
After the pre-incubation with dapsone, add LPS to the wells at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.
-
Include a negative control group (no LPS) and a positive control group (LPS only).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After the incubation period, centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production by dapsone compared to the LPS-only control.
-
Plot dose-response curves to determine the IC50 value of dapsone for each cytokine.
-
Protocol 2: NF-κB Activation Assay
This protocol outlines a method to assess the effect of dapsone on the NF-κB signaling pathway, a key regulator of inflammation. This can be performed using a reporter gene assay in a suitable cell line.
Materials:
-
A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc or a similar muscle cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α) as the stimulus
-
Dapsone
-
Luciferase Assay System
-
Luminometer
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Dapsone Treatment:
-
Treat the cells with various concentrations of dapsone for 1-2 hours. Include a vehicle control.
-
-
TNF-α Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
After stimulation, lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) if cytotoxicity is a concern.
-
Calculate the percentage inhibition of NF-κB activation by dapsone relative to the TNF-α-only control.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Dapsone's Anti-inflammatory Action
The following diagram illustrates the key signaling pathways involved in inflammation and the points at which dapsone is thought to exert its inhibitory effects. Dapsone has been shown to interfere with the activation of NF-κB and potentially the MAPK pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Dapsone's inhibitory effect on inflammatory signaling pathways.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram outlines the general workflow for testing the anti-inflammatory properties of a compound like dapsone in an in vitro cell-based assay.
Caption: General workflow for assessing in vitro anti-inflammatory activity.
References
- 1. This compound treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Acedapsone Purification: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acedapsone, also known as diacetyldapsone, is a long-acting prodrug of the antibacterial and antimalarial agent, dapsone. Synthesized by the acetylation of dapsone, this compound's efficacy and safety are intrinsically linked to its purity.[1] The removal of unreacted starting materials, by-products, and other impurities is a critical step in its manufacturing process to ensure a final product that meets stringent pharmaceutical standards.
These application notes provide detailed protocols for the purification of this compound post-synthesis, focusing on common laboratory and scalable techniques. The methodologies outlined are designed to provide a high degree of purity and yield, essential for both research and clinical applications.
Potential Impurities in this compound Synthesis
The primary route to this compound is the acetylation of dapsone. Impurities can arise from the starting material (dapsone), incomplete reactions, or side reactions. Understanding these potential impurities is crucial for developing an effective purification strategy.
Common Impurities:
-
Dapsone: Unreacted starting material.
-
Monoacetylated Dapsone: An intermediate product of the acetylation reaction.
-
By-products from Dapsone Synthesis: Impurities present in the initial dapsone starting material.
-
Reagents and Solvents: Residual acetic anhydride, pyridine, or other solvents used in the synthesis.
Purification Techniques
The selection of a purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Recrystallization and chromatography are the most common and effective methods for purifying this compound.
Recrystallization
Recrystallization is a robust and widely used technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For this compound, which crystallizes as pale yellow needles from diethyl ether and as leaflets from dilute ethanol, these two solvent systems are primary candidates for recrystallization.[1]
Experimental Protocol: Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization based on the specific impurity profile of the synthesized this compound.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (the cloud point). The addition of a less soluble solvent (antisolvent) reduces the solubility of this compound and induces crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Experimental Protocol: Recrystallization from Diethyl Ether
Caution: Diethyl ether is highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Dissolution: Gently warm the crude this compound in a minimal amount of diethyl ether to achieve dissolution. Avoid overheating.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Drying: Dry the crystals under vacuum at a low temperature to remove residual solvent.
Data Presentation: Recrystallization Efficiency
| Purification Method | Solvent System | Typical Yield (%) | Purity (%) |
| Recrystallization | Ethanol/Water | 85-95 | >99.0 |
| Recrystallization | Diethyl Ether | 80-90 | >99.5 |
Note: The yield and purity are dependent on the initial purity of the crude product and the precise execution of the protocol. The purity should be assessed by a suitable analytical method such as HPLC or qNMR.
Workflow for Recrystallization of this compound
References
Application Notes and Protocols for the Analysis of Acedapsone Metabolites
Introduction
Acedapsone (4,4'-diacetyldiaminodiphenyl sulfone, or DADDS) is a long-acting antimicrobial and antimalarial drug.[1][2] It functions as a prodrug, being slowly metabolized in the body to its active form, dapsone (DDS).[1] Dapsone itself is further metabolized, primarily through acetylation to form monoacetyldapsone (MADDS) and through N-hydroxylation.[3] The therapeutic and toxicological effects of this compound are directly related to the plasma concentrations of dapsone and its metabolites. Therefore, the development of sensitive and robust analytical methods for the quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[4]
This document provides detailed protocols and data for the quantitative analysis of this compound's key metabolites, dapsone and monoacetyldapsone, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.
Metabolic Pathway of this compound
This compound undergoes de-acetylation to release the active drug, dapsone. Dapsone is then transported to the liver, where it is primarily metabolized via two pathways: acetylation by N-acetyl transferase (NAT) to form monoacetyldapsone (MADDS), and N-hydroxylation by cytochrome P450 (CYP) enzymes to form dapsone hydroxylamine (DDS-NHOH). This hydroxylamine metabolite is associated with the hematological side effects of dapsone, such as methemoglobinemia and hemolysis.
References
Troubleshooting & Optimization
Improving Acedapsone solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Acedapsone solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro experiments?
This compound (diacetyldapsone) is an antimicrobial and antimalarial drug that acts as a long-acting prodrug of dapsone.[1][2] Its chemical structure, which includes two acetylated amino groups, contributes to its lipophilicity. This compound is described as slightly soluble or almost insoluble in water, which poses a significant challenge for preparing homogenous solutions in the aqueous media required for most in vitro cell-based assays.[1][3][4]
Q2: What are the known solubility properties of this compound?
Direct quantitative solubility data for this compound in various laboratory solvents is not extensively published. However, based on its chemical properties and available information, its solubility is limited in aqueous solutions. It is known to crystallize from diethyl ether and dilute ethanol. For context, the solubility of its parent compound, Dapsone, is provided in the table below, as they share a core structure.
Q3: What is the recommended primary solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for in vitro testing. DMSO is a powerful, water-miscible organic solvent capable of dissolving many lipophilic compounds. However, it's crucial to be aware that DMSO can have direct effects on cell physiology and assay performance, and even cause structural changes in proteins and RNA at certain concentrations.
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
This is a common problem known as "fall-out" or precipitation, which occurs when a drug that is soluble in a high concentration of an organic solvent is diluted into an aqueous medium where its solubility is much lower. To troubleshoot this:
-
Check Final Concentration: Ensure the final concentration of this compound in the assay medium does not exceed its maximum aqueous solubility.
-
Reduce DMSO Concentration Gradually: Perform a serial dilution of the DMSO stock into the aqueous medium rather than a single large dilution step. This can sometimes keep the compound in solution.
-
Increase Final DMSO Percentage: A slightly higher final concentration of DMSO (e.g., 0.5% vs. 0.1%) may be necessary, but this must be balanced against potential solvent toxicity to your cells. Always run a "vehicle control" with the same final DMSO concentration to assess its effect.
-
Use Additives: Consider the use of solubilizing agents like non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or complexing agents like cyclodextrins in your assay medium, if compatible with your experimental model.
Q5: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
The tolerance of cell lines to DMSO varies significantly. A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v). However, for sensitive cell lines or long-term incubation assays, the concentration may need to be as low as 0.1%. It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration that does not affect cell viability, proliferation, or the specific endpoint being measured in your assay.
Troubleshooting Guide
Quantitative Data Summary: Solvent Selection
The following table summarizes the solubility of this compound and its parent compound, Dapsone, in common laboratory solvents. This data should guide the preparation of stock solutions.
| Solvent | This compound Solubility | Dapsone Solubility (for comparison) | Key Considerations for In Vitro Assays |
| Water | Almost Insoluble | Practically Insoluble (<1 mg/mL) | Not suitable for preparing stock solutions. Final assay concentrations must be below the aqueous solubility limit. |
| Ethanol | Slightly Soluble (in dilute ethanol) | Soluble | Can be used as a co-solvent. Higher concentrations (>1%) are often toxic to cells. |
| Methanol | Data not available | Soluble | Generally more toxic to cells than ethanol; use with caution. |
| Dimethyl Sulfoxide (DMSO) | Soluble (presumed) | Soluble (High solubility reported) | Recommended for stock solutions. Final concentration in assays should be kept low (<0.5%) and validated with vehicle controls. |
| Acetone | Data not available | Soluble | High volatility and cell toxicity make it unsuitable for most cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a high-concentration primary stock solution.
-
Calculate Required Mass: Determine the mass of this compound (Molar Mass: 332.37 g/mol ) needed. For 1 mL of a 10 mM solution, you will need 3.32 mg.
-
Weigh Compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity, sterile-filtered DMSO to the tube.
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A study on compound stability in DMSO showed that at room temperature, the probability of observing the compound was 83% after 6 months and 52% after 1 year. Therefore, frozen storage is critical.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol provides a method to dilute the DMSO stock into aqueous media while minimizing precipitation.
-
Prepare Intermediate Dilution: First, dilute your 10 mM DMSO stock solution into your cell culture medium to create an intermediate stock that is 100- to 1000-fold higher than your final desired concentration. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, dilute the 10 mM stock 1:10 in DMSO to get 1 mM, then dilute this 1:100 into the assay medium.
-
Vortex During Dilution: When adding the drug solution to the aqueous medium, vortex or pipette the medium continuously to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.
-
Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the compound. Solubility is often temperature-dependent.
-
Final Dilution: Add the required volume of the intermediate dilution to your assay plates containing cells and medium to achieve the final desired this compound concentration.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of the solvent (e.g., cell culture medium with the corresponding percentage of DMSO) to control wells.
Visual Guides
Workflow for Solubilizing this compound
The following diagram outlines a decision-making process for researchers preparing this compound for in vitro experiments.
Caption: Decision workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Acedapsone Aqueous Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Acedapsone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
This compound, a diacetylated prodrug of Dapsone, is susceptible to hydrolysis in aqueous environments.[1][2] The primary degradation pathway involves the cleavage of its two amide bonds. This hydrolysis occurs in a stepwise manner, first yielding Monoacetyldapsone (MAD) and acetic acid, followed by the hydrolysis of Monoacetyldapsone to Dapsone and another molecule of acetic acid. This chemical transformation leads to a decrease in the concentration of the active prodrug and the formation of its metabolites.
Q2: What are the main degradation products of this compound in an aqueous solution?
The principal degradation products of this compound in aqueous solutions are:
-
Monoacetyldapsone (MAD)
-
Dapsone (4,4'-diaminodiphenyl sulfone)[1]
-
Acetic acid
The degradation follows a sequential pathway where this compound is first converted to Monoacetyldapsone, which is then further hydrolyzed to Dapsone.
Q3: Which environmental factors have the most significant impact on this compound stability?
The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: The rate of hydrolysis of amide bonds is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the degradation of this compound.
-
Temperature: Like most chemical reactions, the rate of this compound hydrolysis increases with temperature. Elevated temperatures will accelerate the degradation process.
-
Light: While specific photostability data for this compound is limited, related compounds like Dapsone are known to be susceptible to photodegradation. Therefore, it is prudent to protect this compound solutions from light to minimize potential degradation.
Troubleshooting Guide
Issue: Rapid loss of this compound concentration in my aqueous formulation.
Possible Cause 1: Inappropriate pH of the solution.
-
Troubleshooting Steps:
-
Measure the pH of your this compound solution.
-
Compare the measured pH to the optimal stability range for this compound. While specific data for this compound is scarce, for the related compound Dapsone, near-neutral pH is generally preferred to minimize hydrolysis.
-
Adjust the pH of your solution using appropriate buffers to maintain it within a stable range. Citrate or phosphate buffers are commonly used in pharmaceutical formulations.
-
Possible Cause 2: High storage or experimental temperature.
-
Troubleshooting Steps:
-
Review the storage conditions and experimental temperatures for your this compound solutions.
-
If possible, store stock solutions and formulations at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.
-
For experiments conducted at elevated temperatures, be aware of the potential for accelerated degradation and consider this when interpreting your results.
-
Possible Cause 3: Exposure to light.
-
Troubleshooting Steps:
-
Protect your this compound solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
-
Minimize the exposure of your solutions to ambient and direct light during preparation and handling.
-
Issue: Unexpected peaks appearing in my chromatogram during HPLC analysis.
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Identify the retention times of potential degradation products, namely Monoacetyldapsone and Dapsone. You may need to run standards of these compounds for confirmation.
-
The presence of these peaks indicates that your this compound solution has degraded.
-
Refer to the troubleshooting steps above to identify and mitigate the cause of degradation (pH, temperature, or light).
-
Quantitative Data Summary
| Compound | Condition | Parameter | Value | Reference |
| Dapsone | Thermal Degradation | Onset Temperature | 339.12 °C | [3] |
| Dapsone | Thermal Degradation | Decomposition Steps | Two major steps | [3] |
| Dapsone | Photodegradation | Condition | Exposure to UV-C and sunlight | Significant degradation observed |
Note: The thermal degradation data for Dapsone suggests high stability in the solid state. However, in aqueous solutions, hydrolysis is the primary concern and will occur at much lower temperatures.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound in aqueous solutions by separating and quantifying this compound, Monoacetyldapsone, and Dapsone. Several published methods for the simultaneous analysis of Dapsone and Monoacetyldapsone can be adapted for this purpose.
-
Objective: To develop a stability-indicating HPLC method for the simultaneous determination of this compound, Monoacetyldapsone, and Dapsone.
-
Materials:
-
This compound reference standard
-
Monoacetyldapsone reference standard
-
Dapsone reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Buffers (e.g., phosphate, acetate)
-
Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Method Development Parameters to Optimize:
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The buffer pH should be optimized to achieve good separation and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Dapsone and its acetylated derivatives have a UV absorbance maximum at around 295 nm.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Procedure:
-
Prepare stock solutions of this compound, Monoacetyldapsone, and Dapsone in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a mixed standard solution containing all three compounds.
-
Inject the mixed standard to optimize the chromatographic conditions for baseline separation of the three peaks.
-
Once the method is optimized, perform forced degradation studies on an this compound solution (e.g., by treating with acid, base, heat, and light) to ensure that the degradation product peaks do not interfere with the this compound peak.
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
-
Visualizations
Caption: this compound undergoes a two-step hydrolysis to Dapsone.
Caption: A logical workflow for troubleshooting this compound instability.
References
Technical Support Center: Acedapsone Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Acedapsone dosage for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as diacetyldapsone (DADDS), is a long-acting prodrug of Dapsone.[1][2] It is slowly metabolized in the body to release the active compound, Dapsone.[2] Dapsone exerts its therapeutic effects through two primary mechanisms:
-
Antimicrobial Action: Dapsone inhibits the synthesis of dihydrofolic acid in susceptible microorganisms, such as Mycobacterium leprae, by competing with para-aminobenzoic acid (PABA). This action is similar to that of sulfonamides.[3]
-
Anti-inflammatory Action: Dapsone's anti-inflammatory properties are attributed to its ability to inhibit neutrophil activity. It interferes with the chemoattractant-induced signal transduction cascade in neutrophils, reducing their adherence and the production of inflammatory mediators.[4]
Q2: What are the key differences between this compound and Dapsone for animal studies?
The primary difference lies in their pharmacokinetic profiles. This compound is a long-acting depot formulation that provides sustained release of Dapsone over an extended period. This makes it suitable for studies requiring continuous exposure to the active drug with less frequent administration. Dapsone, on the other hand, has a shorter half-life and requires more frequent dosing to maintain therapeutic levels.
Q3: What are the reported dosages of this compound or Dapsone in animal models?
Direct dosage information for this compound in various animal models is limited in publicly available literature. However, studies on its active metabolite, Dapsone, can provide a starting point for dose-ranging studies. It is crucial to conduct pilot studies to determine the optimal this compound dosage for your specific animal model and research question.
Troubleshooting Guide
Issue 1: Difficulty in Formulating this compound for Injection
-
Problem: this compound is slightly soluble in water, which can make preparing injectable formulations challenging.
-
Solution:
-
Vehicle Selection: Consider using vehicles such as 1% hydroxypropyl methylcellulose or 0.5% carboxymethyl cellulose, which have been used for oral gavage of Dapsone and may be adaptable for subcutaneous depot injection with appropriate sterility considerations.
-
Particle Size Reduction: Micronization of the this compound powder can improve its suspension properties.
-
Stability: this compound formulations should be prepared fresh and protected from light. Stability testing of your final formulation is highly recommended.
-
Issue 2: Inconsistent or Unexpected Results in Animal Studies
-
Problem: Variability in drug exposure can lead to inconsistent results. This can be due to issues with the formulation, administration technique, or animal-specific factors.
-
Solution:
-
Proper Administration Technique: For subcutaneous injections, ensure the needle is inserted into the subcutaneous space and not into the muscle or intradermally. Use a consistent injection volume and site.
-
Animal Strain and Sex: Be aware that drug metabolism can vary between different animal strains and sexes. The toxicity of Dapsone has been shown to differ between male and female rats.
-
Monitor Animal Health: Closely monitor animals for any adverse effects. Dapsone has been associated with methemoglobinemia and hemolytic anemia, especially in animals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.
-
Issue 3: Adverse Reactions at the Injection Site
-
Problem: Local tissue reactions, such as inflammation or necrosis, can occur at the injection site.
-
Solution:
-
Injection Volume and Concentration: Use the smallest effective volume and concentration to minimize irritation.
-
Site Rotation: If multiple injections are required, rotate the injection sites.
-
Formulation pH: Ensure the pH of your formulation is close to physiological pH (around 7.4).
-
Experimental Protocols
Protocol: Preparation and Administration of an this compound Suspension for Subcutaneous Injection in Rats
Materials:
-
This compound powder (pharmaceutical grade)
-
Sterile vehicle (e.g., 0.5% sodium carboxymethyl cellulose in sterile water for injection)
-
Sterile glass vial
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
Sterile syringes and needles (23-25 gauge)
Procedure:
-
Aseptic Technique: Perform all procedures in a laminar flow hood to maintain sterility.
-
Vehicle Preparation: Prepare the sterile vehicle according to standard laboratory procedures.
-
Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Aseptically transfer the powder to the sterile glass vial.
-
Add a small amount of the sterile vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while stirring continuously with a sterile magnetic stir bar on a magnetic stir plate.
-
Continue stirring until a uniform suspension is achieved.
-
-
Administration:
-
Gently swirl the vial to ensure the suspension is homogenous before drawing it into the syringe.
-
Administer the suspension subcutaneously to the rat in the dorsal scapular region.
-
The recommended maximum injection volume for a subcutaneous injection in rats is 5-10 ml/kg. However, for a depot formulation, smaller volumes are advisable to minimize local reactions.
-
Note: This is a general protocol and may need to be optimized based on the specific requirements of your study. A pilot study to evaluate the local tolerance and pharmacokinetic profile of the formulation is strongly recommended.
Quantitative Data
Table 1: Summary of Dapsone Dosages in Rat Models
| Indication | Animal Model | Dosage | Route of Administration | Reference |
| Leprosy | Mouse | 0.1 g/100 g of diet | Oral |
Note: This table provides data for Dapsone, the active metabolite of this compound. These dosages can serve as a reference for designing this compound dose-ranging studies, but direct extrapolation is not recommended due to differences in pharmacokinetics.
Visualizations
Caption: Experimental workflow for this compound administration in animal studies.
Caption: Dapsone inhibits inflammation by blocking G-protein activation in neutrophils.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dapsone? [synapse.patsnap.com]
- 4. Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acedapsone Detection in Biological Samples
Welcome to the technical support center for Acedapsone detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in biological samples important?
This compound, also known as 4,4'-diacetyldiaminodiphenyl sulfone (DADDS), is a long-acting prodrug of Dapsone.[1][2][3] It is used in the treatment of leprosy.[3] Detecting this compound and its active metabolite, Dapsone, in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy.[4]
Q2: What are the common biological matrices used for this compound detection?
This compound and Dapsone are typically measured in plasma, serum, and whole blood. Urine may also be used to study the excretion patterns of the drug and its metabolites.
Q3: Which analytical techniques are most suitable for this compound quantification?
High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods for the sensitive and selective quantification of this compound and its metabolites. Spectrophotofluorometric techniques have also been utilized.
Q4: What is the metabolic pathway of this compound?
This compound is slowly metabolized in the body to its active form, Dapsone. Dapsone itself can be further metabolized through N-acetylation to form Monoacetyldapsone (MADDS) and through N-hydroxylation. The metabolism of Dapsone can be induced by certain drugs like rifampicin, which upregulates cytochrome P450 (CYP) enzymes.
References
Acedapsone degradation pathways and product identification
Welcome to the technical support center for Acedapsone degradation studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on investigating the degradation pathways of this compound and identifying its byproducts. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary degradation pathway?
This compound, also known as diacetyldapsone, is an antimicrobial and antimalarial drug.[1][2] It functions as a long-acting prodrug of dapsone.[2] Its primary degradation pathway, particularly in biological systems, is the sequential hydrolysis of its two acetyl groups. This process first yields Monoacetyl dapsone (MADDS) and subsequently dapsone (DDS), which is the active therapeutic agent.[3]
Q2: Why are forced degradation studies for this compound important?
Forced degradation studies, or stress testing, are crucial for several reasons:
-
Pathway Elucidation: They help establish the degradation pathways and intrinsic stability of the this compound molecule.[4]
-
Method Validation: The data generated is essential for developing and validating stability-indicating analytical methods, ensuring that the method can accurately measure the drug without interference from degradation products.
-
Formulation & Packaging: Understanding how this compound degrades under various conditions (e.g., light, heat, pH) informs the development of stable formulations and the selection of appropriate packaging and storage conditions.
-
Regulatory Requirements: Regulatory bodies like the ICH require forced degradation studies to be performed to demonstrate the specificity of stability-indicating methods.
Q3: What are the expected degradation products of this compound under stress conditions?
Under hydrolytic (acidic or basic) conditions, the primary degradation products are expected to be Monoacetyl dapsone (MADDS) and dapsone . Once the core dapsone structure is formed, it can undergo further degradation depending on the stress condition applied. For example, under photolytic stress, dapsone has been shown to degrade into aniline . Oxidative conditions can also produce several degradation products from the dapsone molecule.
Troubleshooting Guide: Forced Degradation Experiments
This guide provides insights into potential issues that may arise during forced degradation studies of this compound.
Hydrolytic Degradation (Acid & Base)
-
Q: I am not observing any degradation under mild acidic or basic conditions. What should I do?
-
A: this compound, containing amide functional groups, may require more stringent conditions for hydrolysis compared to esters. Consider increasing the concentration of the acid (e.g., 1M HCl) or base (e.g., 1M NaOH), extending the exposure time, or raising the temperature (e.g., 80°C) to accelerate the reaction. Always perform these experiments in a controlled manner to avoid excessively rapid degradation into secondary products.
-
-
Q: My chromatogram shows multiple peaks after hydrolysis. How do I identify them?
-
A: The primary peaks are likely this compound, Monoacetyl dapsone (MADDS), and dapsone. To confirm, use a high-resolution analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of each peak and compare it with the theoretical masses of the expected products.
-
Oxidative Degradation
-
Q: What concentration of hydrogen peroxide should I use for oxidative stress testing?
-
A: A common starting concentration for hydrogen peroxide (H₂O₂) is 3%. However, the reactivity can vary. If you observe no degradation, you might consider a higher concentration (e.g., up to 30%). Conversely, if degradation is too extensive, use a lower concentration (0.1% to 1.0%). The goal is to achieve a modest level of degradation (typically 5-20%) to clearly identify the primary degradation products.
-
-
Q: The degradation of this compound in the presence of an excipient is much faster than the API alone. Why?
-
A: Some pharmaceutical excipients can contain impurities, such as peroxides, which can initiate or accelerate the oxidative degradation of the active pharmaceutical ingredient (API). It is crucial to test the compatibility of this compound with all planned excipients. If an incompatibility is found, consider using a different grade of the excipient or adding an antioxidant to the formulation.
-
Photolytic Degradation
-
Q: My this compound sample shows significant degradation, but the control sample (wrapped in foil) does not. What does this indicate?
-
A: This strongly indicates that this compound is photosensitive. The dapsone molecule, which is formed from this compound hydrolysis, is known to be unstable under UV and sunlight. This finding is critical for determining storage and packaging requirements, suggesting that the final drug product should be protected from light, for instance, by using amber vials or opaque packaging.
-
-
Q: How can I confirm the identity of the photolytic degradation product?
-
A: For dapsone, a known photolytic degradation product is aniline. You can confirm this by comparing the retention time and UV spectrum of the degradation peak with an authentic aniline standard using an HPLC-UV/PDA system. For absolute confirmation, LC-MS can be used to match the mass of the product with that of aniline.
-
Experimental Protocols & Data
Forced Degradation Conditions Summary
The following table summarizes typical stress conditions used in forced degradation studies, based on protocols for the related compound, dapsone. These serve as a starting point for designing experiments for this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products (from this compound) |
| Acid Hydrolysis | 1 M HCl | 80°C | 12 hours | Monoacetyl dapsone, Dapsone |
| Base Hydrolysis | 1 M NaOH | 80°C | 12 hours | Monoacetyl dapsone, Dapsone |
| Oxidation | 3% H₂O₂ | Room Temp. | 4 hours | Oxidized Dapsone derivatives |
| Thermal (Dry Heat) | N/A | 80°C | 12 hours | Minimal degradation expected |
| Photolytic | UV-C Light (254 nm) or Sunlight | Room Temp. | 4-6 hours | Monoacetyl dapsone, Dapsone, Aniline |
Detailed Methodologies
1. Protocol for Forced Degradation Studies
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture in a water bath at 80°C for 12 hours. After cooling, neutralize the solution with 1 M NaOH and dilute with the mobile phase to a final concentration of ~100 µg/mL.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 12 hours. After cooling, neutralize with 1 M HCl and dilute with the mobile phase to ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the solution protected from light at room temperature for 4 hours. Dilute with the mobile phase to ~100 µg/mL.
-
Thermal Degradation: Place the solid this compound powder in a thermostatically controlled oven at 80°C for 12 hours. After cooling, dissolve the powder and dilute with the mobile phase to ~100 µg/mL.
-
Photodegradation: Expose a solution of this compound (~100 µg/mL) to direct sunlight or a UV lamp (e.g., 254 nm) for 4-6 hours. Prepare a control sample by wrapping an identical solution in aluminum foil and placing it alongside the exposed sample.
2. Protocol for Stability-Indicating RP-HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic buffer (e.g., formic acid solution, pH 3) and an organic solvent like ethanol or acetonitrile. A common starting ratio is 90:10 (v/v) buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274-295 nm, based on the UV absorbance maximum of the molecule.
-
Injection Volume: 20 µL.
-
Analysis: Inject the prepared stressed samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Visualizations: Pathways and Workflows
Caption: A typical workflow for conducting forced degradation studies.
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Known photolytic degradation pathway for the Dapsone core.
References
Acedapsone synthesis yield optimization strategies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Acedapsone.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for this compound synthesis?
A1: The most common and direct precursor for the synthesis of this compound (4-amino-4'-acetamidodiphenyl sulfone) is Dapsone (4,4'-diaminodiphenyl sulfone). The synthesis is achieved through the acetylation of one of the amino groups of Dapsone.
Q2: What is the primary challenge in this compound synthesis?
A2: The primary challenge is controlling the selectivity of the acetylation reaction. Dapsone has two amino groups, and it is easy to form the diacetylated byproduct, Diacetyldapsone (DADDS), along with the desired monoacetylated product, this compound.[1][2] Maximizing the yield of this compound requires careful control of reaction conditions to favor mono-acetylation.
Q3: What are the main impurities I should expect?
A3: The main impurities are the unreacted starting material, Dapsone, and the over-acetylated byproduct, Diacetyldapsone. The presence of these impurities complicates the purification process and can significantly lower the overall yield of pure this compound.
Troubleshooting Guide
Problem: Low Yield of this compound
Q: My reaction is resulting in a very low yield of the desired this compound product. What are the potential causes and how can I improve it?
A: Low yield is a common issue, often stemming from suboptimal reaction conditions or purification losses. Here are the primary causes and strategies for optimization:
Potential Causes:
-
Formation of Diacetylated Byproduct: The most significant cause of low yield is the concurrent formation of Diacetyldapsone. This occurs when both amino groups on the Dapsone molecule are acetylated.
-
Incomplete Reaction: The reaction may not have gone to completion, leaving a large amount of unreacted Dapsone.
-
Suboptimal Reagent Stoichiometry: Using an excessive amount of the acetylating agent can heavily favor the formation of the diacetylated product.
-
Inappropriate Reaction Temperature or Time: Reaction kinetics are sensitive to temperature and duration. Conditions that are too harsh (high temperature, long duration) can promote diacetylation, while conditions that are too mild may lead to an incomplete reaction.
Optimization Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to Dapsone. A 1:1 molar ratio is theoretically ideal for mono-acetylation, but slight adjustments may be necessary based on experimental results.
-
Optimize Reaction Temperature: Lowering the reaction temperature can help improve the selectivity for mono-acetylation over diacetylation. Start with reactions at room temperature or slightly below and monitor the progress.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of Dapsone and the formation of this compound and Diacetyldapsone. Stop the reaction when the optimal ratio of this compound to byproducts is observed.
-
Choice of Solvent and Base: The solvent system and the presence of a base can influence the reactivity of the amino groups. A non-protic solvent in combination with a mild base can sometimes improve selectivity.
Problem: High Levels of Diacetylated Impurity (Diacetyldapsone)
Q: My final product is heavily contaminated with Diacetyldapsone. How can I minimize its formation?
A: Minimizing the diacetylated byproduct is key to a successful synthesis. The following strategies can be employed:
Potential Causes:
-
Excess Acetylating Agent: This is the most common reason for over-acetylation.
-
High Reaction Temperature: Elevated temperatures provide the activation energy needed to acetylate the second, less reactive amino group.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial mono-acetylation can lead to the formation of the diacetylated product.
Optimization Strategies:
-
Slow Addition of Acetylating Agent: Instead of adding the acetylating agent all at once, add it dropwise to the Dapsone solution. This maintains a low concentration of the acetylating agent in the reaction mixture, favoring mono-substitution.
-
Use a Weaker Acetylating Agent: Consider using acetic anhydride, which is generally less reactive than acetyl chloride, allowing for better control over the reaction.
-
Purification Strategy: If formation of the diacetylated byproduct is unavoidable, an effective purification method is crucial. Fractional crystallization can be used to separate this compound from Diacetyldapsone, leveraging their different solubility profiles in various solvents.
Problem: Difficulty in Purifying this compound
Q: I am struggling to separate this compound from unreacted Dapsone and Diacetyldapsone. What purification techniques are effective?
A: Purification can be challenging due to the similar chemical structures of the three components.
Effective Purification Techniques:
-
Fractional Crystallization: This is a highly effective method. The solubility of Dapsone, this compound, and Diacetyldapsone differs in various solvents. Experiment with solvent systems like ethanol/water or acetone/water mixtures. This compound can often be selectively precipitated by carefully adjusting the solvent composition and temperature.
-
Column Chromatography: While more resource-intensive, silica gel column chromatography can provide excellent separation. A solvent gradient (e.g., starting with a non-polar solvent and gradually increasing the polarity with ethyl acetate or methanol) can effectively resolve the three components. Monitor the fractions using TLC to identify and combine the pure this compound fractions.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol provides a basic method for the acetylation of Dapsone. Note that this method may produce a mixture of products requiring careful purification.
Materials:
-
Dapsone (4,4'-diaminodiphenyl sulfone)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 10 g of Dapsone in 50 mL of glacial acetic acid with gentle warming.
-
Once the Dapsone is fully dissolved, cool the solution to room temperature.
-
Slowly add a stoichiometric equivalent (1.0 eq) of acetic anhydride to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, pour the mixture into a beaker containing 500 mL of ice-cold water.
-
A white precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain purified this compound.
Protocol 2: Optimized Synthesis for Higher Yield
This protocol incorporates strategies to improve the selective mono-acetylation and maximize the yield of this compound.
Materials:
-
Dapsone
-
Acetic Anhydride
-
Pyridine (as a catalyst and base)
-
Dichloromethane (DCM) as a solvent
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Suspend 10 g of Dapsone in 150 mL of DCM in a three-neck flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the suspension to 0°C using an ice bath.
-
Add 1.1 equivalents of pyridine to the suspension.
-
Dissolve 1.0 equivalent of acetic anhydride in 25 mL of DCM and add it to the dropping funnel.
-
Add the acetic anhydride solution dropwise to the cooled Dapsone suspension over a period of 1 hour with vigorous stirring.
-
Allow the reaction to stir at 0°C for an additional 2-3 hours, monitoring the progress by TLC.
-
Once the reaction has reached the desired conversion, quench it by adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.
Data Summary
The following table summarizes typical yield outcomes based on the chosen synthetic strategy. Actual yields may vary depending on experimental execution and purification efficiency.
| Strategy | Acetylating Agent | Molar Ratio (Agent:Dapsone) | Typical this compound Yield | Key Consideration |
| Standard | Acetic Anhydride | 1:1 | 40-60% | Significant formation of diacetylated byproduct is common. |
| Optimized | Acetic Anhydride | 1:1 (slow addition) | 70-85% | Controlled addition and lower temperature improve selectivity. |
| Excess Reagent | Acetic Anhydride | >1.5:1 | <30% | Heavily favors the formation of Diacetyldapsone. |
Visualizations
Synthesis Pathway
The following diagram illustrates the reaction pathway from Dapsone to this compound and the potential over-acetylation to Diacetyldapsone.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low yields in this compound synthesis.
References
Technical Support Center: Acedapsone Interference in Laboratory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from acedapsone in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to dapsone?
This compound is an antimicrobial and antimalarial drug.[1] It is a prodrug that is slowly metabolized in the body to its active form, dapsone.[2] Therefore, the potential for laboratory assay interference is primarily attributed to the pharmacological and physicochemical properties of dapsone.
Q2: Does this compound directly interfere with laboratory assays?
There is limited direct evidence of this compound itself interfering with laboratory assays. However, as it is converted to dapsone, any observed interference is most likely due to the presence of dapsone and its metabolites. The mechanism of action for dapsone involves the inhibition of dihydrofolic acid synthesis in bacteria and protozoa.[3]
Q3: Which laboratory assays are known to be affected by dapsone (the active metabolite of this compound)?
The most well-documented interference is with the monitoring of glycosylated hemoglobin (HbA1c) for diabetes management, which becomes unreliable in patients taking dapsone.[4] Additionally, dapsone commonly causes a mild decrease in hemoglobin levels (anemia).[4]
Troubleshooting Guides
Issue: Inaccurate HbA1c Readings in a Patient on this compound
-
Symptom: Glycosylated hemoglobin (HbA1c) results are inconsistent with other blood glucose measurements in a patient receiving this compound.
-
Cause: Dapsone, the active metabolite of this compound, is known to interfere with the HbA1c assay, rendering it unreliable for monitoring glycemic control. This is considered an in vivo interference, meaning the drug affects the biological system itself, which in turn impacts the test result.
-
Resolution:
-
Alternative Monitoring: Do not rely on HbA1c for monitoring diabetes in patients treated with this compound. Use alternative methods such as regular blood glucose monitoring or fructosamine testing.
-
Communication: Inform the clinical team about this known drug-laboratory interaction to ensure appropriate patient management.
-
Issue: Unexpected Mild Anemia in a Subject Receiving this compound
-
Symptom: A slight but consistent decrease in hemoglobin and hematocrit is observed in a research subject after initiating treatment with this compound.
-
Cause: Anemia is a common side effect of dapsone. The mechanism is often a mild hemolysis. More severe anemia can occur in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.
-
Resolution:
-
G6PD Status: If not already done, consider testing the subject for G6PD deficiency, especially if the anemia is more severe than expected.
-
Monitoring: Continue to monitor the subject's complete blood count (CBC) regularly. The anemia is typically mild and resolves after discontinuation of the drug.
-
Clinical Evaluation: Ensure a clinician evaluates the severity of the anemia and rules out other potential causes.
-
Data Summary
Table 1: Summary of Known Dapsone (Active Metabolite of this compound) Interferences
| Assay | Observed Effect | Mechanism of Interference | Recommended Action |
| Glycosylated Hemoglobin (HbA1c) | Unreliable results | In vivo effect on red blood cells | Use alternative methods like blood glucose or fructosamine monitoring. |
| Complete Blood Count (CBC) | Mild decrease in hemoglobin/hematocrit (anemia) | In vivo pharmacological effect (hemolysis) | Monitor CBC regularly. Consider G6PD deficiency testing for severe cases. |
Experimental Protocols
Protocol 1: Investigating Potential In Vitro Interference of this compound/Dapsone in a New Immunoassay
This protocol outlines a basic approach to assess if this compound or dapsone directly interferes with a laboratory immunoassay.
-
Objective: To determine if this compound or dapsone causes a false positive or false negative result in a specific immunoassay.
-
Materials:
-
This compound and dapsone standards of known concentrations.
-
Blank matrix (e.g., serum, plasma) from a healthy, drug-free donor.
-
The immunoassay kit and required instrumentation.
-
Calibrators and controls for the assay.
-
-
Methodology:
-
Spiking Study:
-
Prepare a series of spiked samples by adding known concentrations of this compound and dapsone to the blank matrix. The concentration range should cover the expected therapeutic levels and higher.
-
Prepare a control sample with the blank matrix and the solvent used to dissolve the drugs.
-
-
Assay Performance:
-
Run the spiked samples, the control sample, and the assay's calibrators and controls according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the results of the spiked samples to the control sample.
-
A significant difference in the measured analyte concentration between the spiked and control samples indicates potential interference.
-
Calculate the percentage of interference.
-
-
Visualizations
References
Adjusting HPLC parameters for Acedapsone peak resolution
Welcome to the technical support center for the HPLC analysis of Acedapsone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for HPLC analysis of this compound?
A1: For this compound analysis, a reversed-phase HPLC method is commonly employed. Below is a table summarizing typical starting parameters based on validated methods for the closely related compound, dapsone, which serve as a good starting point for method development for this compound.
| Parameter | Typical Value |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and a buffer (e.g., phosphate, acetate, or formic acid) |
| pH | Adjusted to be at least 2 pH units away from the analyte's pKa |
| Flow Rate | 0.7 - 1.5 mL/min |
| Detection | UV at 230 nm, 260 nm, or 295 nm |
| Injection Volume | 10 - 20 µL |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Q2: How does mobile phase pH affect the retention and peak shape of this compound?
A2: Mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound. The pH of the mobile phase influences the ionization state of the analyte, which in turn affects its retention time and peak shape. For basic compounds, a mobile phase pH below their pKa will result in the analyte being primarily in its charged form, leading to shorter retention times in reversed-phase HPLC.[1] Conversely, a higher pH (above the pKa) will keep the compound in its neutral form, increasing retention.[1] Operating at a pH close to the analyte's pKa can lead to split peaks as both ionized and non-ionized forms may be present.[2][3] It is generally recommended to work at a pH that is at least 2 units away from the pKa of this compound to ensure a single ionic form and thus sharp, symmetrical peaks.[3]
Q3: What are potential degradation pathways for this compound during analysis?
A3: this compound, being a diacetylated derivative of dapsone, can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of monoacetylated dapsone and dapsone. Forced degradation studies on dapsone have shown that it is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. Therefore, it is crucial to control the pH of the mobile phase and protect samples from prolonged exposure to light and oxidative conditions to ensure the stability of this compound during analysis.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-eluting Peaks
Poor resolution between the this compound peak and other components (impurities, degradants, or other active ingredients) is a common challenge.
Q: How can I improve the resolution of my this compound peak?
A: Improving resolution often involves adjusting the separation selectivity, efficiency, or retention. Here are several strategies:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of early eluting peaks.
-
pH Adjustment: As discussed in the FAQ, altering the pH of the mobile phase can significantly change the selectivity between this compound and its related compounds, especially if they have different pKa values.
-
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency and, consequently, resolution, although it will also increase the run time.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to introduce different separation mechanisms.
-
Use a Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can be effective in separating compounds with a wide range of polarities.
Below is a logical workflow for troubleshooting poor peak resolution.
Issue 2: this compound Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum. This can affect integration accuracy and resolution.
Q: What causes my this compound peak to tail and how can I fix it?
A: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based column packing material. Here are the common causes and solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Operate at a lower mobile phase pH (e.g., pH < 3) to protonate the silanol groups and reduce interaction with the basic analyte. Alternatively, use a highly deactivated or end-capped column. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination/Degradation | Wash the column with a strong solvent, or if the problem persists, replace the column. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume. |
The following diagram illustrates the decision-making process for addressing peak tailing.
Issue 3: this compound Peak Splitting
Peak splitting, where a single peak appears as two or more, can be a frustrating issue that complicates data interpretation.
Q: Why is my this compound peak splitting and what can I do to resolve it?
A: Peak splitting can arise from several factors, from sample preparation to column issues. Here’s a guide to troubleshooting this problem:
| Cause | Solution |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. If a strong solvent must be used, reduce the injection volume. |
| Column Inlet Blockage | Reverse flush the column (if permitted by the manufacturer). If the blockage persists, replace the column inlet frit or the entire column. |
| Column Void | A void at the head of the column can cause the sample band to spread unevenly. This usually requires column replacement. |
| Co-elution of an Interfering Peak | If the "split" is actually two closely eluting compounds, the separation needs to be optimized. Refer to the "Poor Peak Resolution" section for guidance. |
| Operating Near pKa | As mentioned earlier, analyzing this compound at a mobile phase pH close to its pKa can result in peak splitting. Adjust the pH to be at least 2 units away from the pKa. |
This diagram provides a systematic approach to diagnosing the cause of peak splitting.
Experimental Protocols
Protocol 1: Standard Solution and Sample Preparation for this compound Analysis
This protocol is a general guideline and may need to be adapted based on the specific formulation being analyzed.
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase). Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution Preparation (e.g., 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
-
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer to a suitable volumetric flask.
-
Add a portion of the dissolution solvent (e.g., methanol), and sonicate for 15-20 minutes to extract the drug.
-
Dilute to volume with the dissolution solvent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
-
Protocol 2: Forced Degradation Study
To ensure the stability-indicating nature of an HPLC method, forced degradation studies are performed.
-
Acid Degradation:
-
To an aliquot of this compound solution, add an equal volume of 0.1 N HCl.
-
Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with mobile phase to the target concentration and analyze.
-
-
Base Degradation:
-
To an aliquot of this compound solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with mobile phase to the target concentration and analyze.
-
-
Oxidative Degradation:
-
To an aliquot of this compound solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute with mobile phase to the target concentration and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
Analyze the solution alongside a control sample protected from light.
-
-
Thermal Degradation:
-
Heat a solid sample of this compound in an oven at a specified temperature (e.g., 105°C) for a defined period.
-
Dissolve the heated sample in a suitable solvent, dilute to the target concentration with mobile phase, and analyze.
-
References
Validation & Comparative
Acedapsone in the Antimalarial Armamentarium: A Comparative Analysis
For Immediate Release
In the ongoing battle against malaria, a comprehensive understanding of the diverse pharmacological agents available is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of acedapsone, a long-acting prodrug of dapsone, against other prominent antimalarial drugs, supported by experimental data and methodologies.
Executive Summary
This compound, which exerts its antimalarial effect through its active metabolite dapsone, functions by inhibiting the folate biosynthesis pathway in Plasmodium falciparum. This mechanism contrasts with other major antimalarial classes, such as the quinolines (e.g., chloroquine) that interfere with heme detoxification, and the artemisinins, which exhibit a broader, more rapid schizonticidal activity. While often used in combination therapies, the efficacy and safety profile of dapsone-based regimens present a complex picture when compared to current frontline treatments. This analysis delves into the comparative efficacy, mechanisms of action, resistance profiles, pharmacokinetics, and toxicity of these critical antimalarial agents.
Mechanism of Action and Resistance
Antimalarial drugs target various essential pathways in the Plasmodium parasite's lifecycle. This compound's active form, dapsone, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[1] This pathway is crucial for the synthesis of nucleic acids and amino acids. Resistance to sulfones and sulfonamides typically arises from specific point mutations in the dhps gene.[2]
In contrast, chloroquine is believed to exert its effect by accumulating in the parasite's acidic food vacuole and interfering with the polymerization of toxic heme into hemozoin, leading to oxidative stress and parasite death. Resistance to chloroquine is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene.
Artemisinin and its derivatives are characterized by their rapid and potent activity against a wide range of parasite life stages. Their mechanism is thought to involve the iron-mediated cleavage of their endoperoxide bridge, generating reactive oxygen species that damage parasite proteins and lipids. Emergence of resistance to artemisinins has been linked to mutations in the Kelch13 (K13) propeller domain.
Comparative Efficacy
The following tables summarize available data on the in vitro and in vivo efficacy of dapsone and other selected antimalarial drugs. It is important to note that dapsone is rarely used as a monotherapy for malaria treatment due to the rapid development of resistance.
Table 1: Comparative In Vitro Efficacy against Plasmodium falciparum
| Drug | Strain | IC50 (nM) | Reference |
| Dapsone | K39 | ~6450 (unbound) | [3] |
| Chloroquine | Sensitive | 29.15 - 34.68 | [4] |
| Chloroquine | Resistant | 399.62 | [5] |
| Pyrimethamine | - | - | |
| Artesunate | - | 1.1 x 10¹ | |
| Dihydroartemisinin | - | 0.3 x 10¹ |
Note: IC50 values can vary significantly between different parasite strains and experimental conditions.
Table 2: Comparative In Vivo Efficacy (Clinical Outcomes) *
| Drug Combination | Population | Efficacy (Day 28 PCR-corrected) | Reference |
| Chlorproguanil-Dapsone-Artesunate (CDA) | African Children | 94.1% | |
| Artemether-Lumefantrine (AL) | African Children | 97.4% | |
| Chlorproguanil-Dapsone | Tanzanian Children | 7% parasitaemia at day 7 (in SP failures) | |
| Pyrimethamine-Sulfadoxine (SP) | Tanzanian Children | 61% parasitaemia at day 7 (in SP failures) | |
| Pyrimethamine-Dapsone | Tanzanian School Children | Lower slide positivity vs Chloroquine (not significant) | |
| Chloroquine | Tanzanian School Children | Higher slide positivity vs Pyrimethamine-Dapsone |
Note: Clinical efficacy is highly dependent on the geographic region due to varying levels of drug resistance.
Pharmacokinetics and Toxicity
A comparative overview of the pharmacokinetic and toxicity profiles is crucial for evaluating the overall utility of these antimalarial agents.
Table 3: Comparative Pharmacokinetics and Toxicity
| Parameter | Dapsone | Chloroquine | Artesunate |
| Bioavailability | 70-80% (oral) | Well absorbed | Variable, rapid hydrolysis to DHA |
| Half-life | 10-50 hours | Long (days to weeks) | Very short (~1 hour) |
| Metabolism | Hepatic (CYP2E1, CYP2C9, CYP3A) | Hepatic | Rapidly metabolized to Dihydroartemisinin (DHA) |
| Toxicity Profile | Hemolysis (especially in G6PD deficiency), methemoglobinemia, hypersensitivity syndrome | Retinopathy (long-term use), cardiovascular effects, neurological effects | Generally well-tolerated; rare neurotoxicity at high doses |
Experimental Protocols
In Vitro Susceptibility Testing (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting parasite growth in vitro. A common method is the SYBR Green I-based fluorescence assay.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes.
-
Drug Dilution: A serial dilution of the test drug is prepared in a 96-well microplate.
-
Incubation: Parasitized red blood cells are added to the wells and incubated for 72 hours under appropriate gas conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Reading: The plate is read using a fluorescence plate reader. The intensity of fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.
In Vivo Efficacy Testing (4-Day Suppressive Test)
The 4-day suppressive test (Peter's test) is a standard method to evaluate the in vivo activity of antimalarial compounds in a murine model.
Methodology:
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Treatment: The test compound is administered orally or subcutaneously to groups of mice daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Suppression: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Chlorproguanil/dapsone for uncomplicated Plasmodium falciparum malaria in young children: pharmacokinetics and therapeutic range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Anti-Inflammatory Effects of Acedapsone and Dapsone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Acedapsone and its active metabolite, Dapsone. While direct head-to-head experimental studies quantifying the anti-inflammatory effects of both agents are not available in the current literature, this document synthesizes the known mechanisms of Dapsone and the pharmacokinetic profile of this compound to offer a comprehensive overview for research and development purposes.
Introduction to this compound and Dapsone
Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic sulfone that has been utilized for its antimicrobial and anti-inflammatory properties for decades.[1][2] It is a cornerstone in the treatment of leprosy and dermatitis herpetiformis.[3][4][5] this compound (diacetyldapsone) is a long-acting prodrug of Dapsone. Following administration, this compound is slowly metabolized in the body to release the active compound, Dapsone. This results in sustained low levels of Dapsone in the bloodstream. Therefore, the anti-inflammatory effects of this compound are attributable to the in vivo activity of Dapsone.
Mechanism of Anti-Inflammatory Action: Dapsone
Dapsone's anti-inflammatory effects are multifaceted and primarily target the function of neutrophils, a key player in the inflammatory response. Its mechanisms are distinct from its antimicrobial action, which involves the inhibition of folic acid synthesis. The key anti-inflammatory actions of Dapsone include:
-
Inhibition of Myeloperoxidase (MPO): Dapsone is a potent inhibitor of the neutrophil enzyme myeloperoxidase. MPO produces hypochlorous acid (HOCl), a highly reactive oxidant that contributes to tissue damage during inflammation. By inhibiting MPO, Dapsone reduces the production of this damaging agent.
-
Interference with Neutrophil Chemotaxis and Adherence: Dapsone has been shown to inhibit the migration of neutrophils to sites of inflammation. It interferes with the chemoattractant-induced signal transduction pathway in neutrophils, which is crucial for their activation and adherence to endothelial cells. This is associated with the inhibition of β2 integrin (CD11b/CD18)-mediated adherence.
-
Modulation of Inflammatory Signaling Pathways: Dapsone can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Reduction of Reactive Oxygen Species (ROS): Dapsone's anti-inflammatory properties are also linked to its ability to inhibit the production of reactive oxygen species by neutrophils, further mitigating oxidative stress and tissue damage at inflammatory sites.
Pharmacokinetic Comparison
The primary difference between this compound and Dapsone lies in their pharmacokinetic profiles. This compound was designed as a depot formulation to provide a slow and sustained release of Dapsone.
| Pharmacokinetic Parameter | This compound | Dapsone |
| Absorption | Administered via intramuscular injection. | Rapidly and almost completely absorbed after oral administration. |
| Metabolism | Slowly hydrolyzed to monoacetyldapsone (MADDS) and then to Dapsone. | Metabolized in the liver via N-acetylation and N-hydroxylation. |
| Time to Peak Plasma Concentration | Peak levels of Dapsone and MADDS occur between 22 and 35 days after injection. | 2 to 8 hours after oral ingestion. |
| Half-life | The half-life of disappearance from plasma for this compound is approximately 46 days. | 20 to 30 hours. |
Experimental Protocols
While direct comparative studies are lacking, the following are examples of established experimental protocols used to evaluate the anti-inflammatory effects of compounds like Dapsone.
Neutrophil Chemotaxis Assay
Objective: To assess the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar chemotaxis system is used. The lower chamber is filled with a chemoattractant solution (e.g., fMLP, IL-8). A microporous membrane separates the upper and lower chambers.
-
Treatment: Isolated neutrophils are pre-incubated with various concentrations of the test compound (e.g., Dapsone) or a vehicle control.
-
Migration: The treated neutrophils are placed in the upper chamber and incubated to allow migration through the membrane towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified by microscopy or flow cytometry.
-
Analysis: The percentage inhibition of chemotaxis by the test compound is calculated relative to the vehicle control.
Myeloperoxidase (MPO) Activity Assay
Objective: To measure the inhibitory effect of a compound on the enzymatic activity of myeloperoxidase.
Methodology:
-
Enzyme Source: Purified human MPO or neutrophil lysate can be used as the enzyme source.
-
Assay Reaction: The assay is typically performed in a microplate format. The reaction mixture contains a substrate for MPO (e.g., TMB, o-dianisidine) and hydrogen peroxide (H₂O₂).
-
Treatment: The enzyme is pre-incubated with different concentrations of the test compound (e.g., Dapsone) or a vehicle control.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of H₂O₂. The change in absorbance over time, which corresponds to the oxidation of the substrate, is measured using a spectrophotometer.
-
Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated to determine the inhibitory potency of the test compound.
Visualizing the Mechanisms
Dapsone's Anti-Inflammatory Signaling Pathway
Caption: Dapsone's inhibitory effects on neutrophil signaling pathways.
Hypothetical Experimental Workflow
Caption: Workflow for comparing anti-inflammatory drug effects.
Conclusion
This compound functions as a long-acting prodrug, with its anti-inflammatory effects being mediated by its active metabolite, Dapsone. The choice between this compound and Dapsone for therapeutic use is therefore primarily a decision based on the desired pharmacokinetic profile. Dapsone offers a rapid onset of action, while this compound provides a sustained, long-term effect, which can be beneficial in chronic conditions requiring consistent low-dose therapy and for improving patient compliance. The fundamental anti-inflammatory mechanisms of action are identical and are attributed to Dapsone's ability to inhibit neutrophil myeloperoxidase, reduce reactive oxygen species production, and interfere with neutrophil chemotaxis and inflammatory signaling. Future head-to-head studies would be valuable to quantitatively compare the in vivo anti-inflammatory potency and duration of action of equimolar doses of this compound and Dapsone.
References
Acedapsone: A Long-Acting Prodrug for Sustained Dapsone Delivery
A comprehensive guide for researchers and drug development professionals on the validation of Acedapsone as a long-acting prodrug of Dapsone, with comparative data and detailed experimental protocols.
This compound, also known as diacetyldapsone (DADDS), is a synthetically produced prodrug of the well-established anti-leprosy and antimalarial drug, Dapsone.[1][2][3] Developed as a long-acting depot injection, this compound addresses the challenge of patient compliance with daily oral medication regimens, a critical factor in the successful treatment of chronic diseases like leprosy.[1][4] This guide provides a detailed comparison of this compound with oral Dapsone and other long-acting alternatives, supported by experimental data and methodologies to aid in its evaluation for research and drug development purposes.
Comparative Pharmacokinetics: this compound vs. Oral Dapsone
The primary advantage of this compound lies in its pharmacokinetic profile, which is characterized by slow hydrolysis to the active parent drug, Dapsone, resulting in sustained therapeutic plasma concentrations for an extended period. This contrasts sharply with the pharmacokinetic profile of oral Dapsone, which requires daily administration to maintain therapeutic levels.
| Parameter | This compound (225 mg, intramuscular injection) | Oral Dapsone (100 mg, daily) |
| Time to Peak Concentration (Tmax) | 22 - 35 days for Dapsone | 4 - 8 hours |
| Peak Plasma Concentration (Cmax) of Dapsone | Approximately 85.36 ng/mL | 1.10 - 2.33 mg/L (1100 - 2330 ng/mL) |
| Half-life (t1/2) of Dapsone | Approximately 43 days | 10 - 50 hours (average 28 hours) |
| Dosing Frequency | Every 70 - 80 days | Daily |
| Maintenance of Therapeutic Levels | Maintains Dapsone levels above the Minimum Inhibitory Concentration (MIC) for M. leprae (3 ng/mL) for the entire dosing interval. | Requires daily dosing to stay above MIC. |
Efficacy in Leprosy Treatment
Clinical trials have demonstrated the efficacy of this compound in the treatment and prevention of leprosy. The sustained release of Dapsone ensures continuous pressure on Mycobacterium leprae, the causative agent of leprosy.
| Efficacy Parameter | This compound | Oral Dapsone (in Multidrug Therapy - MDT) |
| Bacterial Clearance | Demonstrated a steady decrease in the Bacterial Index (BI) in patients with lepromatous leprosy. | A key component of MDT, which is highly effective in reducing BI. |
| Relapse Rate | Low relapse rates observed in long-term follow-up studies. | Relapse rates after dapsone monotherapy were higher than with current MDT regimens. |
| Prophylaxis | A 56.7% protective effect was observed in household contacts of leprosy patients. | Not typically used as a standalone prophylactic agent in modern leprosy control programs. |
Comparison with Other Long-Acting Dapsone Alternatives
While this compound is a well-documented long-acting prodrug, other strategies for achieving sustained Dapsone delivery have been explored.
| Alternative Formulation | Description | Advantages | Disadvantages |
| Dapsone Depot Injections | Suspensions of micronized Dapsone particles in an aqueous or oily vehicle for intramuscular injection. | Direct administration of the active drug. | Potential for local injection site reactions and variable absorption kinetics. |
| Dapsone-loaded Microspheres | Biodegradable polymer microspheres encapsulating Dapsone for controlled release. | Tunable release profile. | More complex manufacturing process and potential for burst release. |
| Other Dapsone Prodrugs | Chemical modification of Dapsone to alter its physicochemical properties for sustained release (e.g., 4,4'-dibutyrylaminodiphenyl sulfone). | Potential for improved pharmacokinetic profiles. | Requires extensive preclinical and clinical evaluation of the new chemical entity. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of drug formulations. Below are protocols for key experiments in the evaluation of this compound.
Pharmacokinetic Study Protocol
Objective: To determine and compare the pharmacokinetic profiles of Dapsone following the administration of a single intramuscular injection of this compound and a single oral dose of Dapsone.
Study Design: A randomized, open-label, two-way crossover study in healthy adult volunteers.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy adult volunteers who have provided informed consent. Conduct a thorough medical screening, including baseline blood work.
-
Randomization: Randomly assign subjects to one of two treatment sequences:
-
Sequence A: this compound followed by a washout period, then oral Dapsone.
-
Sequence B: Oral Dapsone followed by a washout period, then this compound.
-
-
Drug Administration:
-
This compound: Administer a single 225 mg intramuscular injection into the gluteal muscle.
-
Oral Dapsone: Administer a single 100 mg oral tablet with a standardized volume of water.
-
-
Blood Sampling: Collect venous blood samples into heparinized tubes at the following time points:
-
This compound arm: Pre-dose, and at 1, 3, 7, 14, 21, 28, 35, 42, 49, 56, 63, 70, 77, and 84 days post-administration.
-
Oral Dapsone arm: Pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-administration.
-
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and Dapsone in plasma.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Detection: UV detection at an appropriate wavelength (e.g., 295 nm).
-
-
Sample Preparation: Employ a protein precipitation or solid-phase extraction method to extract the analytes from the plasma matrix.
-
-
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for Dapsone (and this compound where applicable) using non-compartmental analysis: Cmax, Tmax, AUC (Area Under the Curve), and t1/2.
Clinical Efficacy Trial Protocol for Leprosy
Objective: To evaluate the clinical efficacy of this compound in the treatment of new, untreated cases of lepromatous leprosy compared to the standard WHO-recommended Multidrug Therapy (MDT).
Study Design: A randomized, controlled, open-label clinical trial.
Methodology:
-
Patient Recruitment: Recruit patients with newly diagnosed, previously untreated lepromatous leprosy, confirmed by clinical examination and positive skin smears. Obtain informed consent.
-
Randomization: Randomly assign patients to one of two treatment groups:
-
This compound Group: Receive intramuscular injections of 225 mg this compound every 75 days for 24 months.
-
MDT Control Group: Receive the standard WHO-recommended MDT for multibacillary leprosy (Rifampicin, Clofazimine, and Dapsone) for 12 months.
-
-
Clinical Assessment: Conduct clinical assessments at baseline and at regular intervals (e.g., every 3 months) throughout the treatment and follow-up period. This should include a detailed record of skin lesions and nerve function.
-
Bacteriological Assessment:
-
Slit-skin smears: Obtain slit-skin smears from multiple sites (e.g., earlobes, eyebrows, and active lesions) at baseline and every 6 months.
-
Bacterial Index (BI) Calculation: Calculate the BI on a logarithmic scale (Ridley's scale) to quantify the density of acid-fast bacilli.
-
-
Efficacy Endpoints:
-
Primary Endpoint: The proportion of patients achieving clinical and bacteriological cure (defined as resolution of skin lesions and a BI of 0) at the end of the follow-up period (e.g., 3 years post-treatment).
-
Secondary Endpoints: The rate of decline in the BI, the incidence of leprosy reactions, and the relapse rate during the follow-up period.
-
-
Safety Monitoring: Monitor and record all adverse events throughout the study.
In Vivo Efficacy Assessment using the Mouse Footpad Model
Objective: To assess the bactericidal activity of this compound against Mycobacterium leprae in an established animal model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) that are susceptible to M. leprae infection.
-
Inoculation: Inoculate the hind footpads of the mice with a standardized suspension of viable M. leprae.
-
Treatment Groups: Divide the infected mice into the following treatment groups:
-
This compound Group: Administer a single intramuscular injection of this compound.
-
Oral Dapsone Group: Administer daily oral doses of Dapsone.
-
Control Group: Administer the vehicle control.
-
-
Assessment of Bacterial Viability: At various time points post-treatment (e.g., 30, 60, and 90 days), harvest the footpad tissues.
-
Bacterial Counting: Homogenize the footpad tissue and perform acid-fast staining to count the number of viable M. leprae. Viability can be assessed by the morphological index (proportion of solid-staining bacilli) or by more advanced molecular methods such as quantitative reverse transcription PCR (qRT-PCR) targeting specific M. leprae RNA transcripts.
-
Data Analysis: Compare the reduction in the number of viable bacilli in the treated groups to the control group to determine the bactericidal activity of the treatments.
Visualizations
This compound to Dapsone Metabolic Pathway
Caption: Metabolic pathway of this compound to its active form, Dapsone.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for the comparative pharmacokinetic study.
Logical Relationship in Efficacy Trial
Caption: Logical flow of the comparative efficacy clinical trial.
References
- 1. Frontiers | Utility of a Mycobacterium leprae molecular viability assay for clinical leprosy: An analysis of cases from the Philippines, Ethiopia, and Nepal [frontiersin.org]
- 2. Molecular Assays for Determining Mycobacterium leprae Viability in Tissues of Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound - Wikipedia [en.wikipedia.org]
Cross-Resistance Between Acedapsone and Other Sulfonamides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acedapsone, a sulfone antimicrobial, and other sulfonamides, focusing on the critical aspect of cross-resistance. Understanding the potential for cross-resistance is paramount in predicting clinical efficacy and guiding the development of new therapeutic strategies against bacterial infections. This compound is a long-acting prodrug that is slowly metabolized in the body to its active form, dapsone. Therefore, for the purpose of this in vitro comparison, data for dapsone is used as a direct surrogate for this compound's antimicrobial activity.
Executive Summary
Quantitative Data on Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for dapsone against various Gram-positive and Gram-negative bacteria, compiled from the comprehensive CANWARD study.[3][4][5] For comparative purposes, representative MIC ranges for sulfamethoxazole against the same species are included from separate studies. It is important to note that these values were not determined in a single head-to-head study and should be interpreted as illustrative of general activity.
| Bacterial Species | Dapsone MIC₅₀ (µg/mL) | Dapsone MIC₉₀ (µg/mL) | Representative Sulfamethoxazole MIC Range (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus (MSSA) | 128 | 256 | 2 - >128 |
| Staphylococcus aureus (MRSA) | 128 | 256 | 2 - >128 |
| Streptococcus pyogenes | 32 | 512 | 4 - >64 |
| Streptococcus agalactiae | 32 | 256 | 8 - >64 |
| Enterococcus faecalis | 256 | 512 | >128 |
| Gram-Negative | |||
| Escherichia coli | >512 | >512 | 2 - >1024 |
| Klebsiella pneumoniae | >512 | >512 | 4 - >1024 |
| Pseudomonas aeruginosa | >512 | >512 | >1024 |
| Acinetobacter baumannii | >512 | >512 | 64 - >1024 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Signaling Pathways and Resistance Mechanisms
The antibacterial action of both this compound (via dapsone) and other sulfonamides targets the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria.
Experimental Protocols
The determination of cross-resistance relies on standardized antimicrobial susceptibility testing. The following is a detailed methodology for a key experiment, the broth microdilution method, used to determine the Minimum Inhibitory Concentration (MIC).
Experiment: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial isolates (both sulfonamide-susceptible and resistant strains)
-
Dapsone powder
-
Comparator sulfonamide powder (e.g., sulfamethoxazole)
-
Appropriate solvent for stock solution preparation (e.g., ethanol or dilute HCl for dapsone)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
For fastidious organisms, MHB supplemented with lysed horse blood
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of dapsone and the comparator sulfonamide by dissolving the pure powders in their respective solvents.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in MHB to achieve a range of desired final concentrations. A growth control well (no antimicrobial) and a sterility control well (no bacteria) should be included.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M07-A9.
Workflow for Assessing Cross-Resistance
Conclusion
The available evidence strongly indicates a high likelihood of cross-resistance between this compound (dapsone) and other sulfonamides. This is rooted in their identical mechanism of action, targeting the DHPS enzyme in the folate biosynthesis pathway. Bacterial resistance mechanisms, primarily mutations in the folP gene, generally confer resistance to both drug classes. Therefore, in clinical or research settings where sulfonamide resistance is prevalent, it is prudent to anticipate diminished efficacy of this compound. Further direct comparative studies using contemporary, clinically relevant isolates are warranted to definitively quantify the extent of this cross-resistance across various bacterial species.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutations in folP associated with elevated sulfonamide MICs for Neisseria meningitidis clinical isolates from five continents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Dapsone versus Community and Hospital Pathogens from the CANWARD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcadonline.com [jcadonline.com]
- 5. Activity of Dapsone versus Community and Hospital Pathogens from the CANWARD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Acedapsone vs. Novel Anti-Mycobacterial Agents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of acedapsone, a long-acting repository form of dapsone, with novel anti-mycobacterial agents against Mycobacterium leprae and Mycobacterium tuberculosis. The content synthesizes experimental data on drug susceptibility and clinical outcomes to support research and development in the field of mycobacterial therapeutics.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic efficacy of any antimicrobial agent is fundamentally linked to its mechanism of action. This compound, acting as a prodrug, releases its active form, dapsone, which employs a classic anti-metabolite strategy. In contrast, many novel agents utilize distinct molecular targets.
This compound (Dapsone): Inhibition of Folate Synthesis
Dapsone functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[1][2] By acting as a structural analog of para-aminobenzoic acid (PABA), dapsone blocks the synthesis of dihydrofolic acid, a precursor necessary for nucleotide synthesis and ultimately, DNA replication.[1] This bacteriostatic action effectively halts mycobacterial growth.
Novel Agents (Fluoroquinolones): DNA Gyrase Inhibition
As a representative class of novel anti-mycobacterial agents, fluoroquinolones like moxifloxacin target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA supercoiling during replication. Fluoroquinolones trap the enzyme-DNA complex, leading to double-strand DNA breaks and subsequent cell death, a bactericidal mechanism distinct from dapsone's bacteriostatic action.
Efficacy Against Mycobacterium leprae
This compound has historically been used for both treatment and prophylaxis of leprosy. Novel agents, particularly fluoroquinolones and tetracyclines, have demonstrated potent bactericidal activity, offering potential for shorter and more effective treatment regimens.
| Drug Class | Agent | In Vitro/Animal Model Efficacy (MIC) | Clinical Efficacy Highlights |
| Sulfone (Prodrug) | This compound | Active form (Dapsone) MIC: 1.5-4.0 ng/mL in rats.[3][4] | Prophylactic efficacy of 56.7% in household contacts has been reported. |
| Fluoroquinolone | Moxifloxacin | Potent bactericidal activity demonstrated in mouse models. | In a pilot study, undetectable M. leprae in skin biopsies within 1-2 weeks of treatment. |
| Macrolide | Clarithromycin | Inhibits M. leprae growth in mice at dietary concentrations of 0.001%. | Kills >99.9% of viable M. leprae within 56 days of treatment in patients. |
| Tetracycline | Minocycline | Serum MIC of <0.2 µg/mL in mice. | Faster clearance of viable M. leprae from skin than dapsone. |
| Diarylquinoline | Bedaquiline | Minimal effective dose of 3.3 mg/kg in a murine model. | Currently under clinical trial for leprosy treatment. |
Efficacy Against Mycobacterium tuberculosis
While dapsone exhibits some in vitro activity against M. tuberculosis, its high MIC values render it clinically less effective compared to first-line and novel anti-tuberculosis drugs. Novel agents like bedaquiline and pretomanid form the backbone of new, shorter, and more effective regimens for drug-resistant tuberculosis.
| Drug Class | Agent | In Vitro Efficacy (MIC Range in µg/mL) | Clinical Efficacy Highlights (Sputum Culture Conversion) |
| Sulfone | Dapsone | 50-250 µg/mL. | Not typically used in standard TB therapy due to low potency. |
| Fluoroquinolone | Moxifloxacin | 0.125-0.5 µg/mL. | Addition to standard therapy significantly increases sputum conversion rate at 2 months. |
| Diarylquinoline | Bedaquiline | 0.015-0.12 µg/mL. | Reduces median time to culture conversion from 125 to 83 days in MDR-TB patients. |
| Nitroimidazole | Pretomanid | 0.005-0.48 µg/mL. | In the BPaL regimen, achieves ~90% favorable outcomes in XDR-TB patients. |
| Oxazolidinone | Sutezolid | ≤0.0625-0.5 mg/L. | Demonstrates bactericidal activity in early clinical studies. |
Experimental Protocols
The evaluation of anti-mycobacterial agents relies on a combination of in vitro and in vivo models, culminating in clinical trials.
Workflow for Anti-Mycobacterial Drug Efficacy Evaluation
Minimum Inhibitory Concentration (MIC) Determination The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. For M. tuberculosis, this is often determined using methods like broth microdilution in 7H9 broth or agar dilution on 7H10 or 7H11 media. For the non-culturable M. leprae, MICs are inferred from animal models.
-
Broth Microdilution (for M. tuberculosis):
-
A standardized inoculum of the mycobacterial strain is prepared.
-
Serial two-fold dilutions of the test agent are prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth.
-
Each well is inoculated with the bacterial suspension.
-
Plates are incubated at 37°C for a specified period (e.g., 7-14 days).
-
Growth is assessed visually or using a growth indicator like resazurin. The MIC is the lowest drug concentration that inhibits growth.
-
Mouse Footpad Assay (for M. leprae) Since M. leprae cannot be cultured in vitro, the mouse footpad model is the gold standard for determining drug susceptibility and bactericidal activity.
-
Inoculation: A standardized number of viable M. leprae (typically 5,000 bacilli) are injected into the hind footpads of mice.
-
Treatment: Groups of mice are administered the test drug through various routes (e.g., incorporated into the diet or by gavage) at different concentrations and schedules. A control group receives no treatment.
-
Harvesting: At specific time points (e.g., 6-8 months), the footpads are harvested.
-
Enumeration: The number of acid-fast bacilli (AFB) in the footpad tissue is counted using microscopic techniques.
-
Endpoint: Inhibition of multiplication compared to the control group indicates bacteriostatic activity. A significant reduction in the number of viable bacilli, often confirmed by passage into new mice or molecular viability assays, indicates bactericidal activity.
Conclusion
This compound, through its active form dapsone, remains a relevant component in the prophylactic and therapeutic armamentarium against leprosy, primarily due to its long-acting nature. However, its bacteriostatic mechanism and the emergence of resistance necessitate the development and integration of novel agents.
Novel drugs such as moxifloxacin, clarithromycin, minocycline, and bedaquiline exhibit potent bactericidal activity against M. leprae, offering the potential for shorter, more effective treatment regimens that can improve patient adherence and outcomes. In the realm of tuberculosis, the efficacy of dapsone is limited, while novel agents like bedaquiline and pretomanid have revolutionized the treatment of drug-resistant strains, forming the basis of highly effective, shorter, all-oral regimens.
The continued investigation and clinical validation of these novel agents are paramount to addressing the challenges of drug resistance and achieving global control of mycobacterial diseases. The experimental models and data presented in this guide underscore the significant advancements in the field and provide a foundation for future research and drug development efforts.
References
- 1. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bedaquiline: A Breakthrough in Tuberculosis Treatment [ijraset.com]
- 4. Moxifloxacin-Mediated Killing of Mycobacterium tuberculosis Involves Respiratory Downshift, Reductive Stress, and Accumulation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Acedapsone In Vivo Levels: A Comparative Guide to Therapeutic Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acedapsone's in vivo performance with alternative therapeutic strategies, supported by experimental data. This compound, a long-acting injectable prodrug of dapsone, has been primarily utilized in the treatment of leprosy. Its efficacy is intrinsically linked to the systemic levels of its active metabolite, dapsone. This document delves into the correlation between these levels and therapeutic outcomes, offering a comparative analysis with the standard multidrug therapy (MDT) for leprosy and other relevant applications.
Comparative Analysis of this compound and Standard Leprosy Multidrug Therapy
This compound offers the advantage of infrequent administration, which can improve patient compliance. However, the current standard of care for leprosy is multidrug therapy (MDT) to prevent the development of drug resistance. The World Health Organization (WHO) recommends a combination of rifampicin, dapsone, and clofazimine for multibacillary (MB) leprosy and rifampicin and dapsone for paucibacillary (PB) leprosy.
Table 1: Comparison of this compound Monotherapy and Standard Multidrug Therapy for Leprosy
| Parameter | This compound (as a repository drug) | Standard Multidrug Therapy (MDT) for MB Leprosy |
| Active Drug(s) | Dapsone (DDS) | Dapsone, Rifampicin, Clofazimine |
| Dosage Regimen | 225 mg intramuscular injection every 70-77 days | Daily self-administered dapsone (100 mg) and clofazimine (50 mg), with a monthly supervised dose of rifampicin (600 mg) and clofazimine (300 mg) |
| Duration of Treatment | Historically used for long-term monotherapy | 12 months for MB leprosy |
| Reported Plasma Levels (Dapsone) | Peak: ~85 ng/mL; Trough (at 75 days): ~15 ng/mL | Steady-state trough levels are generally maintained above the MIC |
| Therapeutic Outcome | Effective in many cases, but treatment failures and development of dapsone resistance have been reported. Some studies showed no direct correlation between bacteriological response and plasma dapsone levels in all patients. | Highly effective with low relapse rates (around 1% over 5-10 years). |
| Key Advantages | Improved patient compliance due to infrequent dosing. | Prevents the emergence of drug-resistant strains of M. leprae. |
| Key Disadvantages | Risk of developing dapsone resistance when used as monotherapy. | Higher pill burden and potential for more complex adverse effect profile. |
Experimental Protocols
Determination of Plasma Dapsone Levels
Method: Spectrophotofluorometric Technique (as described in historical studies) or High-Performance Liquid Chromatography (HPLC) (modern standard).
Protocol Outline (based on historical spectrofluorometric methods):
-
Sample Collection: Collect venous blood samples from patients at specified time points post-Acedapsone administration (e.g., days 2, 7, 15, 30, 60, and 75).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Extraction:
-
To 1 ml of plasma, add a suitable volume of a protein precipitating agent (e.g., trichloroacetic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization (if necessary for fluorescence): The specific derivatizing agent and reaction conditions would depend on the detailed historical protocol.
-
Measurement:
-
Use a spectrophotofluorometer set to the appropriate excitation and emission wavelengths for the dapsone derivative.
-
Measure the fluorescence intensity of the sample.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of dapsone in drug-free plasma.
-
Plot the fluorescence intensity against the dapsone concentration to generate a standard curve.
-
Determine the concentration of dapsone in the patient samples by interpolating their fluorescence intensity on the standard curve.
-
Modern Approach (HPLC):
HPLC offers greater specificity and sensitivity for the quantification of dapsone and its metabolites. The protocol would involve protein precipitation followed by separation on a suitable HPLC column and detection using a UV or fluorescence detector.
Assessment of Therapeutic Outcome in Leprosy
Methods: Clinical evaluation and bacteriological examination.
Protocol Outline:
-
Clinical Assessment:
-
Skin Lesions: At baseline and regular follow-up intervals, record the number, size, and characteristics (e.g., erythema, infiltration) of skin lesions. Clinical improvement is indicated by the flattening and fading of lesions.
-
Nerve Function: Assess sensory and motor nerve function at baseline and follow-up visits. This can be done using monofilaments for sensory testing and voluntary muscle testing for motor function. Nerve enlargement and tenderness should also be noted.
-
Leprosy Reactions: Monitor for and manage leprosy reactions (Type 1 and Type 2), which are inflammatory episodes that can occur before, during, or after treatment.
-
-
Bacteriological Examination:
-
Slit-Skin Smears: Obtain skin smears from active lesions (e.g., earlobes, eyebrows, and active patches).
-
Staining: Stain the smears using the Ziehl-Neelsen method to identify acid-fast bacilli (M. leprae).
-
Bacteriological Index (BI): Quantify the density of bacilli on a logarithmic scale (from 1+ to 6+). A decrease in the BI over time indicates a positive therapeutic response.
-
Morphological Index (MI): Determine the percentage of solid-staining (viable) bacilli. A rapid fall in the MI is an early indicator of effective treatment.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Dapsone
Dapsone, the active metabolite of this compound, has a dual mechanism of action: antimicrobial and anti-inflammatory.
Caption: Dual mechanism of action of dapsone.
Experimental Workflow for Correlating Plasma Levels with Therapeutic Outcome
Caption: Workflow for in vivo correlation analysis.
This compound in Other Indications
While primarily known for its use in leprosy, dapsone (and by extension, its prodrug this compound) has been investigated for other conditions.
Table 2: this compound/Dapsone in Other Infectious Diseases
| Indication | This compound/Dapsone Regimen | Comparator/Standard of Care | Reported Efficacy & Plasma Levels |
| Pneumocystis jirovecii Pneumonia (PCP) Prophylaxis | Dapsone 100 mg daily or twice weekly | Trimethoprim-sulfamethoxazole (TMP-SMX) | Dapsone is considered a suitable second-line agent. Efficacy is dependent on maintaining adequate plasma concentrations, though specific target levels for prophylaxis are not as well-defined as for leprosy treatment. One study showed that 100 mg twice weekly maintained effective plasma concentrations. |
| Malaria | Dapsone is sometimes used in combination with other antimalarials like pyrimethamine. | Artemisinin-based combination therapies (ACTs) | Dapsone has antimalarial activity, but its use is limited due to the availability of more effective drugs. Its mechanism is also through folic acid synthesis inhibition in the parasite. |
Conclusion
This compound, through its active metabolite dapsone, provides a long-acting therapeutic option for leprosy. While it can maintain plasma dapsone levels well above the minimum inhibitory concentration for M. leprae, its use as a monotherapy is discouraged due to the risk of drug resistance. The current standard of care, multidrug therapy, is more effective in preventing resistance and achieving long-term cures. The anti-inflammatory properties of dapsone also contribute to its therapeutic effects. The experimental protocols and workflows outlined in this guide provide a framework for conducting robust in vivo studies to further elucidate the correlation between drug exposure and therapeutic response for this compound and other anti-leprosy agents.
A Comparative Review of Acedapsone Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
Acedapsone, a long-acting prodrug, is renowned for its therapeutic efficacy against leprosy. Its pharmacological activity is primarily attributed to its slow conversion to the active metabolite, dapsone. Understanding the comparative pharmacokinetics of this compound and dapsone across different species is pivotal for preclinical assessment and extrapolation of data to human clinical trials. This guide provides a comprehensive comparison of available pharmacokinetic data in humans, dogs, rats, and mice, supported by detailed experimental methodologies.
Comparative Pharmacokinetic Parameters
This compound itself has a notably long half-life, ensuring sustained release of its active metabolite, dapsone. The following table summarizes key pharmacokinetic parameters of dapsone, the active metabolite of this compound, in various species. Direct comparative data for this compound is limited, hence dapsone's pharmacokinetics are presented as a crucial surrogate for understanding the systemic exposure to the active moiety.
| Parameter | Human | Dog | Rat | Mouse |
| Dose (Dapsone) | 100 mg (oral) | 100 mg (oral) | 12 mg/kg (oral) | Not Specified |
| Cmax | 1.10 - 2.33 mg/L | Not Specified | 4890 ng/mL | Not Specified |
| Tmax | 0.5 - 4 h | Not Specified | 1 h | Not Specified |
| AUC | 20.3 - 75.4 mg·h/L | 56.1 - 99.2 mg·h/L | Not Specified | Not Specified |
| Half-life (t½) | 11.5 - 30.4 h[1] | 5.8 - 10.2 h[1] | 7.7 - 20 h | Not Specified |
| Bioavailability (F) | 86 - 104% | ~107% | 78%[2] | Not Specified |
Note: The data for dapsone is presented as it is the active metabolite of this compound and more readily available for comparative analysis. The long-acting nature of this compound is demonstrated in human studies where a single 225 mg intramuscular injection results in peak plasma levels of dapsone between 22 and 35 days, with a half-life of this compound being approximately 46 days.
Metabolic Pathway of this compound
This compound undergoes deacetylation to form its active metabolite, dapsone. Dapsone is then further metabolized, primarily through N-acetylation to monoacetyldapsone and N-hydroxylation to dapsone hydroxylamine. The latter is considered responsible for some of the adverse effects like methemoglobinemia. There are notable species differences in metabolism; for instance, the formation of dapsone hydroxylamine and its glucuronide is observed in male rats and humans, but not in female rats or mice.[3][4]
Caption: Metabolic conversion of this compound to Dapsone and its subsequent metabolites.
Experimental Protocols
In Vivo Pharmacokinetic Study
A representative experimental design for a comparative pharmacokinetic study of this compound in an animal model (e.g., rats) is detailed below.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Number of Animals: A sufficient number to ensure statistical power (e.g., n=8 per group).
-
Housing: Housed in controlled conditions with a standard diet and water ad libitum.
2. Drug Administration:
-
Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose: A defined dose, for instance, 12 mg/kg body weight.
-
Route of Administration: Oral gavage for oral bioavailability studies or intravenous injection for absolute bioavailability determination.
3. Blood Sampling:
-
Method: Serial blood samples collected via a cannulated vein (e.g., jugular or saphenous vein) to minimize stress to the animals.
-
Time Points: Pre-dose (0 h) and at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) to accurately define the pharmacokinetic profile.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma, which is then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Quantification of this compound and its metabolite, dapsone, in plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.
Experimental Workflow Diagram
Caption: Workflow for a typical in vivo pharmacokinetic study.
This guide highlights the importance of considering species-specific differences in the pharmacokinetics of this compound. While dapsone data provides valuable insights, further direct comparative studies on this compound are warranted to refine our understanding and improve the translation of preclinical findings to clinical success.
References
- 1. The absolute oral bioavailability of dapsone in dogs and humans. | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the metabolism and toxicity of dapsone in rat, mouse and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Acedapsone vs. Dapsone: A Comparative Safety Profile for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of a drug's safety profile is paramount. This guide provides an objective comparison of the safety profiles of Acedapsone and its active metabolite, Dapsone, supported by available data.
This compound, a diacetylated form of Dapsone, functions as a long-acting prodrug. Following administration, it is metabolized in the body to release Dapsone, which is the therapeutically active compound.[1][2][3] Consequently, the safety profile of this compound is intrinsically linked to that of Dapsone. Historical clinical use of this compound, primarily in the treatment of leprosy via intramuscular injections, reported that the drug was generally "well received," though detailed adverse event data from these early studies are scarce.[4]
The safety profile of Dapsone, in contrast, is extensively documented due to its widespread and current use in treating various conditions, including leprosy and dermatitis herpetiformis.[5] The adverse effects of Dapsone are well-characterized and can be significant, necessitating careful patient monitoring.
Quantitative Comparison of Adverse Events
Due to the limited availability of specific quantitative data for this compound's adverse events in the reviewed literature, the following tables primarily present the incidence of adverse events associated with Dapsone. As this compound is converted to Dapsone in the body, it is plausible that it carries a similar risk profile.
Table 1: Incidence of Serious Adverse Drug Reactions Associated with Oral Dapsone
| Adverse Drug Reaction | Incidence Rate | Population/Study Details |
| Dapsone Hypersensitivity Syndrome (DHS) | 0.5% - 3.6% | Patients treated with Dapsone for various indications. |
| 1.4% (prevalence rate) | Systematic review of 17 epidemiological studies. | |
| 1.6% | 252 leprosy patients on multidrug therapy (MDT). | |
| Hemolytic Anemia | 23% - 76% | Solid organ transplant recipients with normal G6PD levels. |
| 87% | Stem cell transplant recipients. | |
| 69.8% | Patients with acute Dapsone overdose. | |
| Up to 16% (drop in hemoglobin >3 g/dL) | Patients receiving a standard dose. | |
| Methemoglobinemia | Up to 20% | Following oral administration. |
| Agranulocytosis | Infrequent | General patient population. |
Table 2: Common Adverse Drug Reactions Associated with Oral Dapsone
| Adverse Drug Reaction | Incidence/Frequency |
| Gastrointestinal Upset (nausea, vomiting, abdominal pain, anorexia) | Common, reported by ~55% of patients. |
| Headache | Common. |
| Skin Rash | Common. |
| Peripheral Neuropathy (motor loss and muscle weakness) | Infrequent. |
| Hepatitis | Infrequent. |
| Fever | Common with DHS. |
| Tinnitus | Reported side effect. |
| Blurred Vision | Reported side effect. |
| Insomnia | Infrequent. |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available within the search results. However, the general methodology for assessing the safety profile of Dapsone in clinical trials and post-marketing surveillance involves:
-
Patient Monitoring: Regular clinical assessment for signs and symptoms of adverse reactions.
-
Laboratory Tests: Complete blood counts (CBC) to monitor for hematological abnormalities such as anemia and agranulocytosis, liver function tests (LFTs) to detect hepatotoxicity, and renal function tests.
-
Methemoglobin Levels: Measurement of methemoglobin levels in patients suspected of having methemoglobinemia.
-
G6PD Deficiency Screening: Testing for glucose-6-phosphate dehydrogenase (G6PD) deficiency is often recommended before initiating Dapsone therapy due to the increased risk of hemolytic anemia in deficient individuals.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic conversion of this compound to Dapsone and a general workflow for monitoring patients on Dapsone therapy.
Discussion of Safety Profiles
Dapsone:
The primary safety concerns with Dapsone are hematological and hypersensitivity reactions. Hemolytic anemia is a known dose-related side effect, with a significantly higher incidence in individuals with G6PD deficiency. However, it can also occur in patients with normal G6PD levels, particularly in transplant recipients. Methemoglobinemia , a condition where hemoglobin is oxidized and cannot effectively transport oxygen, is another potential hematological complication.
Dapsone hypersensitivity syndrome (DHS) is a rare but serious and potentially fatal idiosyncratic reaction. It typically occurs within the first few weeks of treatment and is characterized by fever, rash, and systemic involvement, often affecting the liver. The incidence of DHS has been reported to be between 0.5% and 3.6%.
Other adverse effects of Dapsone include gastrointestinal disturbances, headache, and skin rashes. Less commonly, peripheral neuropathy and hepatitis can occur.
This compound:
As a prodrug of Dapsone, this compound is expected to share the same spectrum of adverse effects. The slow-release nature of intramuscular this compound could theoretically lead to a more sustained, low-level exposure to Dapsone, which might influence the incidence and severity of dose-dependent adverse effects. However, there is a lack of modern, comparative clinical trial data to support this hypothesis. The historical literature's description of this compound being "well received" suggests good local tolerance at the injection site, but does not provide a comprehensive picture of its systemic safety profile in comparison to daily oral Dapsone.
Conclusion
The safety profile of this compound is fundamentally linked to its active metabolite, Dapsone. While direct comparative safety data for this compound is limited, the extensive documentation of Dapsone's adverse effects provides a strong basis for understanding the potential risks associated with this compound therapy. The primary concerns are serious hematological reactions, such as hemolytic anemia and methemoglobinemia, and the rare but life-threatening Dapsone hypersensitivity syndrome. Researchers and drug development professionals working with this compound or its derivatives should assume a safety profile similar to that of Dapsone and implement rigorous safety monitoring protocols in any clinical investigation. The lack of modern, detailed safety data for this compound highlights a gap in the literature and an area for potential future research, particularly if there is renewed interest in long-acting formulations of Dapsone.
References
- 1. This compound [drugcentral.org]
- 2. This compound | C16H16N2O4S | CID 6477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (DADDS) treatment of leprosy patients in the Karimui of Papua New Guinea: status at six years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dapsone Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
Acedapsone vs. Dapsone: A Comparative Analysis of Drug Resistance Emergence
In the landscape of antimicrobial therapeutics, particularly in the long-term treatment of chronic diseases like leprosy, the emergence of drug resistance is a paramount concern. This guide provides a detailed comparison of Acedapsone and its active metabolite, Dapsone, with a focus on their respective impacts on the development of drug resistance. This analysis is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform future research and clinical strategies.
Executive Summary
Dapsone, a sulfone antibiotic, has been a cornerstone of leprosy treatment for decades. However, its use, especially as a monotherapy, has been associated with the emergence of resistant strains of Mycobacterium leprae. This compound, a long-acting injectable prodrug of Dapsone, offers a different pharmacokinetic profile, which may influence the development of resistance. This guide synthesizes available data to compare these two drugs, highlighting key differences in their administration, metabolic fate, and, consequently, their propensity for selecting resistant pathogens.
Comparative Data on Drug Resistance
The following tables summarize quantitative data related to Dapsone resistance. Direct comparative data for this compound on the emergence of resistance is limited; however, inferences can be drawn from its pharmacokinetic profile and clinical observations.
| Table 1: Dapsone Resistance Rates in Leprosy | |
| Context | Resistance Rate |
| Dapsone Monotherapy Era (Pre-MDT) | |
| Overall Resistance | 27.4%[1] |
| Medium-Level Resistance | 8.3%[1] |
| High-Level Resistance | 19.1%[1] |
| Multidrug Therapy (MDT) Era (Post-1982) | |
| Overall Resistance | 5.2%[1] |
| Medium-Level Resistance | 1.3%[1] |
| High-Level Resistance | 3.9% |
| Primary Resistance (in new cases) | 4.0% (2009-2015) |
| Secondary Resistance (in relapse cases) | 6.8% (2009-2015) |
| Global Resistance Rate (Meta-analysis) | 8% (95% CI, 6%-10%) |
MDT: Multidrug Therapy
| Table 2: this compound and its Impact on Resistance | |
| Study Observation | Finding |
| This compound Therapy in Lepromatous Leprosy | Treatment with this compound did not appear to select for genotypically more resistant M. leprae. |
| Clinical Trial in Papua New Guinea | In a 6-year study, 5 out of 28 multibacillary patients showed reappearance of solid-staining M. leprae. However, isolates from three of these patients were found to be susceptible to Dapsone, suggesting persistence rather than resistance. |
Mechanism of Action and Resistance
Dapsone functions by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. This inhibition is competitive with the enzyme's natural substrate, para-aminobenzoic acid (PABA). Folate is a crucial precursor for the synthesis of nucleic acids, and its disruption is bacteriostatic.
Resistance to Dapsone in M. leprae primarily arises from mutations in the folP1 gene, which encodes for DHPS. These mutations alter the enzyme's structure, reducing its affinity for Dapsone while preserving its function in folate synthesis. The most frequently observed mutations occur at codons 53 and 55 of the folP1 gene.
This compound is an acetylated form of Dapsone and acts as a prodrug. After intramuscular injection, it is slowly hydrolyzed in the body to release the active Dapsone. This results in sustained, low-level concentrations of Dapsone in the bloodstream. The continuous presence of the drug at therapeutic levels, without the peaks and troughs associated with oral Dapsone administration, is hypothesized to reduce the selection pressure for resistant mutants.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and resistance, and a typical workflow for assessing drug resistance.
Caption: Mechanism of Dapsone action and resistance.
Caption: Workflow for Dapsone resistance testing.
Experimental Protocols
Molecular Detection of Dapsone Resistance
Objective: To identify mutations in the folP1 gene of M. leprae associated with Dapsone resistance.
Methodology:
-
Sample Collection: A skin biopsy is obtained from the active lesion of a leprosy patient.
-
DNA Extraction: Total DNA is extracted from the biopsy tissue using a heat-shock procedure or a commercial DNA extraction kit.
-
PCR Amplification: The drug resistance-determining region (DRDR) of the folP1 gene is amplified using polymerase chain reaction (PCR).
-
Reaction Mixture: A typical 50 µl reaction contains 1x reaction buffer, 1.5 mM of MgCl2, 200 µM of dNTPs, 1 µM of each primer, 1.25 U of Taq polymerase, and 5 µl of DNA extract.
-
Primers: Primers are designed to flank the DRDR of the folP1 gene.
-
-
PCR Product Purification: The amplified PCR product is purified to remove unincorporated primers and dNTPs.
-
DNA Sequencing: The purified PCR product is sequenced using the dideoxy-chain termination method (Sanger sequencing).
-
Sequence Analysis: The obtained nucleotide sequence is compared to the wild-type folP1 gene sequence to identify any mutations, particularly at codons 53 and 55.
In Vivo Dapsone Susceptibility Testing (Mouse Footpad Model)
Objective: To determine the phenotypic resistance of M. leprae to Dapsone.
Methodology:
-
Bacilli Preparation: A suspension of M. leprae is prepared from a skin biopsy of a patient.
-
Mouse Inoculation: A standardized number of bacilli (e.g., 10^4 bacilli/0.03 ml) is inoculated into the hind footpads of mice.
-
Treatment Groups: The inoculated mice are divided into a control group (no treatment) and several treatment groups receiving feed mixed with varying concentrations of Dapsone (e.g., 0.0001%, 0.001%, 0.01%).
-
Bacilli Harvesting: After a defined period (e.g., 6-8 months), the footpads are harvested.
-
Bacilli Counting: The number of acid-fast bacilli in the footpads of treated and control mice is determined.
-
Interpretation:
-
Susceptible: No multiplication of bacilli in the treated mice compared to the control group.
-
Resistant: Multiplication of bacilli in the treated mice, indicating that the drug was unable to inhibit their growth.
-
Conclusion
The available evidence suggests that the emergence of Dapsone resistance is significantly influenced by the mode of administration and the resulting pharmacokinetic profile. The historical use of Dapsone as a monotherapy with its fluctuating drug levels likely contributed to the selection of resistant M. leprae strains. The introduction of multidrug therapy has substantially reduced the incidence of Dapsone resistance.
This compound, as a long-acting prodrug, provides a more stable and continuous low-level exposure to Dapsone. This pharmacokinetic advantage is theorized to exert a less intense selection pressure for the emergence of resistant mutants. While direct comparative clinical trials on resistance emergence are scarce, preliminary findings from this compound studies support this hypothesis, showing a lack of selection for genotypically resistant strains. Further research, including head-to-head clinical trials and molecular surveillance, is warranted to definitively establish the comparative impact of this compound and Dapsone on the evolution of drug resistance in M. leprae and other susceptible pathogens.
References
Safety Operating Guide
Acedapsone Disposal: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like acedapsone is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting.
This compound, a sulfone antimicrobial drug, must be treated as hazardous waste. Its disposal is governed by institutional policies and local environmental regulations. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or washed down the drain.
Key Disposal Principles
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. This involves proper segregation, containment, labeling, and transfer to an authorized waste management facility.
Experimental Protocol for this compound Disposal
The following protocol outlines the necessary steps for the safe preparation of this compound waste for collection and disposal by a licensed chemical waste management facility.
Objective: To safely segregate, package, and label this compound waste for disposal in compliance with environmental regulations.
Materials:
-
Designated, leak-proof hazardous waste container compatible with chemical waste.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Sealable plastic bags for contaminated solid waste.
-
Chemical fume hood.
Procedure:
-
Waste Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired neat this compound powder.
-
Contaminated laboratory supplies such as weighing boats, pipette tips, and gloves.
-
Solutions containing this compound.
-
Contaminated glassware.
-
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Containerization:
-
Place all solid waste, including contaminated PPE and lab supplies, into a designated, leak-proof hazardous waste container.
-
For liquid waste containing this compound, use a compatible, sealable container.
-
To prevent spills and allow for expansion, do not overfill the container. A maximum of 80% capacity is recommended.
-
-
Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: "77-46-3."
-
An accurate estimate of the quantity of waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Adhere to your institution's and local regulations regarding the maximum allowable accumulation time for hazardous waste.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
-
Spill Management: In the event of a spill, collect the material using appropriate absorbent pads and dispose of it as hazardous waste, following the containerization and labeling procedures outlined above.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes key data for the closely related compound, dapsone, which can provide guidance on its chemical nature.
| Property | Dapsone (4-Aminophenyl sulfone) |
| CAS Number | 80-08-0 |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.3 g/mol |
| Melting Point | 175-177 °C |
| Solubility | Insoluble in water |
| Hazards | Harmful if swallowed. Toxic to aquatic life with long-lasting effects.[1][2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Acedapsone
For Immediate Implementation: Essential Safety Protocols for Acedapsone Handling
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is paramount to ensure personal safety and proper disposal of this antimicrobial and antimalarial compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Double chemotherapy gloves- Impermeable gown- Eye protection (safety glasses with side shields or goggles)- Respiratory protection (N95 or higher) if the container is compromised or powder is visible |
| Weighing and Compounding | - Double chemotherapy gloves- Impermeable, disposable gown with closed back and tight-fitting cuffs- Eye protection (goggles or face shield)- Respiratory protection (N95 or higher)- Hair and shoe covers |
| Administering to Test Systems | - Chemotherapy gloves- Impermeable gown- Eye protection (safety glasses with side shields) |
| Waste Disposal | - Double chemotherapy gloves- Impermeable gown- Eye protection (goggles or face shield)- Respiratory protection (N95 or higher) if handling powdered waste |
| Spill Cleanup | - Double chemotherapy gloves- Impermeable gown- Eye protection (goggles or face shield)- Respiratory protection (N95 or higher)- Shoe covers |
Note: All PPE should be donned before handling this compound and doffed in a designated area to prevent contamination.
Standard Operating Procedure for this compound Handling
The following workflow outlines the procedural steps for safely managing this compound from receipt to disposal.
This compound Handling Workflow
Emergency Procedures: A Clear Path to Safety
In the event of an exposure, immediate and appropriate action is critical. The following diagram outlines the necessary steps for different exposure scenarios.
This compound Emergency Procedures
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
-
Storage: Store in a cool, dry, dark, and well-ventilated area. This compound is sensitive to light.
-
Handling: When handling the solid form, avoid creating dust. If a spill occurs, dampen the solid material with a suitable solvent like acetone and transfer it to a sealed container for disposal. Use absorbent paper dampened with the same solvent to clean up any remaining material.
Disposal Plan
All waste materials contaminated with this compound, including PPE, weighing papers, and cleaning materials, must be considered hazardous waste.
-
Segregation: Collect all this compound waste separately in clearly labeled, sealed containers.
-
Disposal: Dispose of hazardous waste through a licensed contractor. High-temperature incineration is the preferred method for pharmaceutical waste disposal. Always follow institutional and local regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
